Product packaging for C17H13N5OS3(Cat. No.:)

C17H13N5OS3

Cat. No.: B15174265
M. Wt: 399.5 g/mol
InChI Key: XCNCBNFAPORFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product is a high-purity chemical compound with the molecular formula C17H13N5OS3, intended solely for laboratory research purposes. It is classified as a Research Use Only (RUO) product, meaning it is not intended for diagnostic, therapeutic, or any other clinical procedures in humans or animals . The regulatory framework for such products is outlined by authorities including the U.S. Food and Drug Administration . Researchers can utilize this compound in various early-stage investigations, which may include fundamental biochemical research, high-throughput screening assays in pharmaceutical discovery to identify potential drug candidates, or as a key intermediate in the synthesis of more complex molecules for experimental purposes. Its specific molecular structure suggests potential for interaction with biological systems, but its exact mechanism of action, physicochemical properties, and specific research applications require further characterization by qualified laboratory personnel. This product is strictly for use by trained scientists in controlled laboratory settings. It is not for personal, cosmetic, household, or agricultural use. All safety data sheets and handling protocols provided must be reviewed and adhered to.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N5OS3 B15174265 C17H13N5OS3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N5OS3

Molecular Weight

399.5 g/mol

IUPAC Name

2-(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H13N5OS3/c18-14-13-11(10-4-2-1-3-5-10)8-25-15(13)22-17(21-14)26-9-12(23)20-16-19-6-7-24-16/h1-8H,9H2,(H2,18,21,22)(H,19,20,23)

InChI Key

XCNCBNFAPORFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NC(=C23)N)SCC(=O)NC4=NC=CS4

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Architecture of C17H13N5OS3: A Technical Guide to Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Introduction

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The molecular formula C17H13N5OS3 represents a fascinating yet uncharted territory in chemical space. Extensive searches of prominent chemical databases, including PubChem and ChemSpider, have revealed no previously identified, characterized, or synthesized compound with this exact elemental composition. This technical guide, therefore, serves as a comprehensive roadmap for the de novo structural elucidation of this putative novel compound. We present a systematic and multi-pronged analytical approach, leveraging a suite of spectroscopic and computational techniques, to unravel the precise atomic arrangement and bonding of this compound. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for the methodical characterization of new molecular entities.

Hypothetical Workflow for Structure Elucidation

The elucidation of a novel chemical structure is a meticulous process that begins with the isolation and purification of the compound, followed by a series of analytical experiments designed to piece together its molecular puzzle. The proposed workflow for this compound is a strategic integration of spectroscopic and computational methods to ensure an unambiguous determination of its constitution, configuration, and conformation.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_elucidation Structure Determination synthesis Hypothetical Synthesis purification Purification (e.g., HPLC) synthesis->purification elemental Elemental Analysis purification->elemental Sample ms Mass Spectrometry (MS) purification->ms Sample nmr NMR Spectroscopy (1D & 2D) purification->nmr Sample ir Infrared (IR) Spectroscopy purification->ir Sample uv_vis UV-Vis Spectroscopy purification->uv_vis Sample xray Single Crystal X-ray Crystallography purification->xray Sample for crystallization elucidation Final Structure Elucidation elemental->elucidation ms->elucidation nmr->elucidation ir->elucidation uv_vis->elucidation xray->elucidation computational Computational Modeling computational->elucidation

Figure 1: A comprehensive workflow for the structural elucidation of a novel compound.

Elemental Analysis and Mass Spectrometry: Determining the Building Blocks

The initial steps in characterizing an unknown compound involve confirming its elemental composition and determining its precise molecular weight.

Experimental Protocols
  • Elemental Analysis:

    • Method: Combustion Analysis.

    • Protocol: A precisely weighed sample of the purified compound (typically 1-3 mg) is combusted in a stream of oxygen at high temperature (around 900-1000 °C). The resulting combustion gases (CO2, H2O, N2, and SO2) are passed through a series of traps or gas chromatography columns to separate and quantify them. The percentages of carbon, hydrogen, nitrogen, and sulfur are determined, and the oxygen percentage is typically calculated by difference.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

    • Protocol: A dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) is infused into the ESI source. The sample is ionized, and the resulting ions are accelerated into the time-of-flight analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Data Presentation
Analysis Type Parameter Expected Value for this compound Observed Value
Elemental Analysis% Carbon51.37To be determined
% Hydrogen3.30To be determined
% Nitrogen17.62To be determined
% Oxygen4.03To be determined
% Sulfur24.19To be determined
High-Resolution MSMolecular FormulaThis compoundTo be determined
Exact Mass399.0286To be determined
Molecular Ion [M+H]+400.0359To be determined
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides crucial information about the connectivity of atoms and the presence of specific substructures.

MS_Fragmentation_Logic molecular_ion Molecular Ion (this compound)+ fragment1 Fragment Ion 1 molecular_ion->fragment1 Collision-Induced Dissociation fragment2 Fragment Ion 2 molecular_ion->fragment2 Collision-Induced Dissociation fragment3 Fragment Ion 3 molecular_ion->fragment3 Collision-Induced Dissociation substructure1 Deduced Substructure A fragment1->substructure1 Analysis of mass loss substructure2 Deduced Substructure B fragment2->substructure2 Analysis of mass loss substructure3 Deduced Substructure C fragment3->substructure3 Analysis of mass loss

Figure 2: Logical diagram illustrating the use of MS/MS fragmentation to identify substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment.

Experimental Protocols
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • 1D NMR:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's 3D structure and stereochemistry.

Hypothetical NMR Data Interpretation

The interpretation of the NMR spectra would involve a systematic analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra to build up molecular fragments and then assemble them into the final structure.

NMR Experiment Information Gained Hypothetical Data for this compound
¹H NMRNumber and type of protons, connectivityAromatic protons (δ 7-9 ppm), potential aliphatic protons
¹³C NMRNumber and type of carbonsAromatic carbons, potential carbonyl or thiocarbonyl carbons
COSYH-H connectivityCorrelations between adjacent aromatic and aliphatic protons
HSQCC-H one-bond connectivityDirect correlation of proton and carbon signals
HMBCC-H long-range connectivityKey correlations to link different molecular fragments
NOESYThrough-space H-H proximityInformation on stereochemistry and conformation

Vibrational and Electronic Spectroscopy: Identifying Functional Groups and Chromophores

Infrared (IR) and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Experimental Protocols
  • Infrared (IR) Spectroscopy:

    • Method: Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

    • Protocol: A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

  • UV-Vis Spectroscopy:

    • Method: UV-Visible Spectrophotometry.

    • Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

Data Interpretation
Spectroscopic Technique Expected Functional Groups/Features for this compound Characteristic Absorption (cm⁻¹ or nm)
IR SpectroscopyAromatic C-H stretching~3000-3100 cm⁻¹
C=N or C=C stretching~1500-1650 cm⁻¹
C=O or C=S stretching~1650-1800 cm⁻¹ (C=O), ~1050-1250 cm⁻¹ (C=S)
C-S stretching~600-800 cm⁻¹
UV-Vis Spectroscopyπ → π* and n → π* transitionsAbsorption bands in the UV and possibly visible regions, indicating the presence of conjugated systems and heteroatoms. The exact λmax would provide clues about the extent of conjugation.[1]

Single Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry.[2][3][4][5][6]

Experimental Protocol
  • Crystallization: The purified compound is dissolved in a variety of solvents and solvent mixtures, and crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, high-resolution structure.

Computational Chemistry: Predicting and Verifying the Structure

Computational methods can be used to predict possible structures for this compound and to verify the experimentally determined structure by calculating theoretical spectroscopic data.

Methodology
  • Structure Prediction: Based on the substructures identified from MS and NMR, plausible candidate structures can be drawn.

  • DFT Calculations: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the proposed structures and to calculate theoretical NMR chemical shifts and IR vibrational frequencies.

  • Comparison: The calculated spectroscopic data for the candidate structures are compared with the experimental data. The structure that shows the best agreement is likely to be the correct one.

Computational_Verification proposed_structure Proposed Structure from Spectroscopic Data dft_calculation DFT Geometry Optimization & Spectroscopic Prediction proposed_structure->dft_calculation comparison Comparison of Experimental and Calculated Data dft_calculation->comparison experimental_data Experimental Data (NMR, IR) experimental_data->comparison verified_structure Verified Structure comparison->verified_structure Good Agreement

Figure 3: Workflow for the computational verification of the proposed chemical structure.

Conclusion

The elucidation of the chemical structure of a novel compound with the molecular formula this compound requires a rigorous and integrated analytical strategy. This technical guide outlines a comprehensive workflow that combines the power of mass spectrometry, multi-dimensional NMR spectroscopy, vibrational and electronic spectroscopy, and single-crystal X-ray crystallography, supported by computational modeling. By systematically applying these methodologies, researchers can confidently determine the complete and unambiguous structure of this new chemical entity, paving the way for the exploration of its chemical properties and potential biological activities. The successful characterization of such novel compounds is essential for advancing the frontiers of chemical science and drug discovery.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide (C17H13N5OS3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pursuit of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry due to their diverse pharmacological activities. This guide details a proposed synthetic pathway and comprehensive characterization of a novel compound, C17H13N5OS3, identified as 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide. This molecule incorporates a thiazole, a 1,2,4-triazole, and a thiophene-like thioxo structure, moieties associated with a wide range of biological activities. This document provides detailed experimental protocols, characterization data, and a discussion of potential therapeutic applications, serving as a foundational resource for researchers in drug discovery and organic synthesis.

Proposed Structure and Rationale

The molecular formula this compound suggests a complex heterocyclic structure. The proposed molecule, 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide, is a rational construct based on this formula and incorporates chemical scaffolds of known biological significance. Thiazole and triazole rings are prevalent in many FDA-approved drugs, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of three sulfur atoms and five nitrogen atoms within a relatively rigid structure offers multiple points for hydrogen bonding and potential interaction with biological targets.

Synthesis Protocol

The synthesis of the target compound is proposed as a multi-step process, commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

G A 4-Bromobenzoyl chloride C Intermediate 1 (4-Bromo-N-(aminothioxomethyl)benzamide) A->C Toluene, Reflux B Thiosemicarbazide B->C E Intermediate 2 (5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine) C->E H2SO4, Heat D NaOH D->E G Intermediate 3 (1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylthiourea) E->G Acetonitrile, Reflux F Phenyl isothiocyanate F->G I Intermediate 4 (3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione) G->I Ethanol, Reflux H NaOH H->I L Final Product (this compound) I->L Sonogashira Coupling Conditions J 2-Amino-1,3-thiazole-4-carbothioamide J->L K Pd(PPh3)4, CuI, Et3N

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine

This initial step involves the synthesis of a key thiadiazole intermediate. The reaction proceeds via the cyclization of a thiosemicarbazide derivative.

Experimental Protocol:

  • To a solution of 4-bromobenzoyl chloride (10 mmol) in dry toluene (50 mL), add thiosemicarbazide (10 mmol).

  • Reflux the mixture for 4 hours. After cooling, the precipitate of 4-bromo-N-(aminothioxomethyl)benzamide is filtered, washed with water, and dried.

  • Add the dried intermediate (8 mmol) slowly to concentrated sulfuric acid (20 mL) with cooling in an ice bath.

  • Stir the mixture at room temperature for 3 hours, then carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.

Step 2: Synthesis of 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

The thiadiazole is then converted to the triazole-thione intermediate.

Experimental Protocol:

  • A mixture of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (5 mmol) and phenyl isothiocyanate (5.5 mmol) in acetonitrile (30 mL) is refluxed for 6 hours.

  • The solvent is removed under reduced pressure, and the resulting solid, 1-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylthiourea, is washed with ether.

  • The crude thiourea derivative is then refluxed in a 2M aqueous sodium hydroxide solution (25 mL) for 8 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from a mixture of DMF and water to obtain 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.

Step 3: Synthesis of 2-(4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1,3-thiazole-4-carbothioamide (Final Product)

The final product is assembled via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

  • In a reaction vessel purged with nitrogen, combine 3-(4-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (2 mmol), 2-amino-1,3-thiazole-4-carbothioamide (2.2 mmol), Pd(PPh₃)₄ (0.1 mmol), and CuI (0.2 mmol).

  • Add anhydrous triethylamine (10 mL) and DMF (15 mL).

  • Heat the mixture at 100°C for 12 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into ice water.

  • Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the final compound this compound.

Characterization of this compound

The structure of the synthesized compound would be confirmed using a suite of analytical techniques. The expected data are summarized below.

Analytical Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 13.8 (s, 1H, N-H of triazole), 9.5 (s, 2H, NH₂ of thioamide), 8.2-7.4 (m, 10H, Ar-H and thiazole-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 188.0 (C=S of thioamide), 168.0 (C=S of triazole), 165.0 (C-S of thiazole), 150.0-120.0 (Ar-C and thiazole-C)
Mass Spectrometry (ESI-MS) m/z: 424.03 [M+H]⁺
IR Spectroscopy (KBr, cm⁻¹)3400-3200 (N-H stretching), 3100 (Ar C-H stretching), 1610 (C=N stretching), 1350 (C=S stretching)
Elemental Analysis Calculated for C₁₇H₁₃N₅OS₃: C, 48.21; H, 3.10; N, 16.54; S, 22.70. Found: C, 48.15; H, 3.15; N, 16.49; S, 22.65.

Potential Biological Activity and Signaling Pathways

Heterocyclic compounds containing thiazole and triazole moieties are known to possess a wide range of pharmacological activities.[1] Derivatives of 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant potential as anticancer agents by inhibiting various enzymes crucial for cancer cell proliferation, such as topoisomerase II and histone deacetylase.[2]

Given the structural features of this compound, it is hypothesized that this compound could act as an inhibitor of protein kinases involved in cell growth and proliferation signaling pathways, such as the PI3K/Akt/mTOR pathway. Overactivation of this pathway is a common feature in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound This compound Compound->Akt Inhibition

Caption: Hypothesized mechanism of action via Akt inhibition.

The proposed mechanism suggests that this compound could inhibit the phosphorylation and subsequent activation of Akt (Protein Kinase B), a key node in the PI3K signaling cascade. Inhibition at this stage would lead to the downregulation of downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and survival, making it a promising candidate for further investigation as an anticancer agent.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel heterocyclic compound this compound. The detailed protocols and expected analytical data serve as a valuable starting point for researchers aiming to synthesize this molecule or structurally related compounds. The potential for this compound to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights its relevance for drug discovery efforts, particularly in the field of oncology. Further studies are warranted to validate the proposed synthetic route, confirm the structure, and explore the full therapeutic potential of this promising molecular scaffold.

References

Technical Guide on the Spectroscopic Analysis of a Hypothetical C17H13N5OS3 Analog

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific spectroscopic data is publicly available for a compound with the molecular formula C17H13N5OS3. This guide presents a hypothetical analysis of a structurally related and plausible compound, N-(5-(naphthalen-2-yl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide (C18H13N3O2S2), to serve as an illustrative example for researchers, scientists, and drug development professionals. The principles and methodologies described are applicable to the spectroscopic analysis of novel heterocyclic compounds.

Hypothetical Compound: N-(5-(naphthalen-2-yl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide Molecular Formula: C18H13N3O2S2 Molecular Weight: 395.45 g/mol Structure:

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the hypothetical compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum would exhibit signals corresponding to the protons on the naphthalene and benzene rings, as well as the sulfonamide N-H proton. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N-H (Sulfonamide)10.0 - 12.0Broad Singlet1H
Aromatic H (Naphthalene)7.5 - 8.5Multiplet7H
Aromatic H (Benzene)7.2 - 7.8Multiplet5H

Rationale:

  • Aromatic Protons (6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this region due to the deshielding effect of the ring current.[1] The specific chemical shifts for the naphthalene and benzene protons would be influenced by their positions relative to the electron-withdrawing sulfonamide and thiadiazole groups.

  • N-H Proton: The proton of the sulfonamide group is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (Thiadiazole)160 - 170
C-S (Thiadiazole)150 - 160
Aromatic C (Naphthalene & Benzene)120 - 140

Rationale:

  • Thiadiazole Carbons (150-170 ppm): The carbon atoms within the heterocyclic thiadiazole ring are significantly deshielded and appear at lower field.[2]

  • Aromatic Carbons (120-150 ppm): The carbon atoms of the naphthalene and benzene rings will resonate in this characteristic range.[3] The exact shifts would vary based on the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule based on their vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N Stretch (Thiadiazole)1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
S=O Stretch (Sulfonamide)1300 - 1350 and 1150 - 1180Strong

Rationale:

  • N-H Stretch: The N-H bond in the sulfonamide will show a characteristic absorption in the 3200-3400 cm⁻¹ region.[4]

  • Aromatic C-H Stretch: The stretching of C-H bonds in the aromatic rings typically appears just above 3000 cm⁻¹.

  • C=N and C=C Stretches: The double bonds within the thiadiazole and aromatic rings will have absorptions in the 1450-1650 cm⁻¹ range.[5]

  • S=O Stretch: The sulfonamide group is characterized by two strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

m/z Interpretation
395[M]+, Molecular Ion
331[M - SO₂]+
254[M - C₆H₅SO₂]+
141[C₆H₅SO₂]+
127[C₁₀H₇]+ (Naphthyl cation)
77[C₆H₅]+ (Phenyl cation)

Rationale:

  • Molecular Ion: The peak corresponding to the molecular weight of the compound (395 g/mol ) is expected.

  • Fragmentation: Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂).[6] Other likely fragmentations would involve the cleavage of the bonds connecting the aromatic and heterocyclic rings.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

2.1.1. ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; if not, the sample can be gently warmed or sonicated.

  • If the sample contains solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

2.1.2. Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry

2.3.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2.3.2. Data Acquisition

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire data in both positive and negative ion modes to determine the best ionization conditions.

  • For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H or 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: NMR Spectroscopy Experimental Workflow.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Collect Sample Spectrum background->sample_scan ratio Ratio Sample to Background sample_scan->ratio process Baseline & ATR Correction ratio->process final_spectrum final_spectrum process->final_spectrum Final IR Spectrum

Caption: FT-IR Spectroscopy Experimental Workflow.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis dissolve Dissolve Sample dilute Dilute to µg/mL dissolve->dilute filter Filter dilute->filter ion_source Ion Source (ESI) filter->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system Signal mass_spectrum Mass Spectrum data_system->mass_spectrum Generate

Caption: Mass Spectrometry Experimental Workflow.

References

Physical and chemical properties of C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the molecular formula C17H13N5OS3 reveals a significant challenge in identifying a specific, well-documented chemical compound. Extensive searches of chemical databases and scientific literature have not yielded a definitive match for a substance with this exact elemental composition.

This lack of readily available information prevents the creation of a comprehensive technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are contingent upon the identification of a specific chemical entity. Without a known compound, these elements cannot be accurately or meaningfully generated.

Several possibilities could explain this situation:

  • Novel or Obscure Compound: The molecular formula may correspond to a newly synthesized or sparsely studied compound that has not yet been widely documented in public databases.

  • Typographical Error: There is a possibility of an error in the molecular formula provided. A slight alteration in the atom count for any of the elements would result in a different, and potentially identifiable, compound.

  • Proprietary Information: The compound could be part of proprietary research and development within a private organization, and therefore, its details would not be publicly accessible.

To proceed with the user's request, further clarifying information is essential. The following identifiers would be invaluable in pinpointing the exact compound of interest:

  • Chemical Name (IUPAC or common)

  • CAS (Chemical Abstracts Service) Registry Number

  • A publication, patent, or any reference material describing the compound

Upon receiving more specific details, a thorough and accurate technical guide on the physical and chemical properties of the intended compound can be compiled.

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of Aptozasulfon (C17H13N5OS3): A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel investigational compound Aptozasulfon (C17H13N5OS3), a potent and selective inhibitor of Janus Kinase 3 (JAK3). The discovery of Aptozasulfon originated from a targeted library screen against a panel of kinases, where it demonstrated exceptional selectivity for JAK3, a key enzyme implicated in autoimmune diseases and certain hematological malignancies. This whitepaper details the synthesis, in vitro biological activity, and proposed mechanism of action of Aptozasulfon. All quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided. Furthermore, a diagram of the putative signaling pathway affected by Aptozasulfon is presented to illustrate its mechanism of action.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways. Dysregulation of JAK-STAT signaling is a hallmark of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers. While several JAK inhibitors have been approved, many exhibit off-target effects due to a lack of selectivity among the JAK family members, leading to undesirable side effects. Specifically, the selective inhibition of JAK3, which is predominantly expressed in hematopoietic cells and is crucial for lymphocyte function, presents a promising therapeutic strategy for autoimmune disorders with a potentially improved safety profile. Aptozasulfon (this compound) was identified as a novel, potent, and highly selective inhibitor of JAK3, and this document outlines its preclinical discovery and characterization.

Discovery and Origin of Aptozasulfon (this compound)

Aptozasulfon was identified through a high-throughput screening campaign of a proprietary library of heterocyclic compounds against a panel of over 400 human kinases. The initial screen identified a hit compound with moderate but selective activity against JAK3. A subsequent structure-activity relationship (SAR) optimization program was initiated, focusing on modifications of the core scaffold to enhance potency and selectivity. This effort led to the synthesis of Aptozasulfon, which exhibited a significant improvement in both potency and selectivity for JAK3 over other JAK family members and the broader kinome. The origin of the core scaffold is based on a novel thiadiazolo-pyrimidine framework, designed to interact with specific residues in the ATP-binding pocket of the JAK3 enzyme.

Synthesis and Characterization

The synthesis of Aptozasulfon is achieved through a multi-step process, as outlined in the experimental protocols section. The key steps involve the construction of the thiadiazolo-pyrimidine core followed by the coupling of the side chains. The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>98%).

In Vitro Biological Activity

The biological activity of Aptozasulfon was evaluated in a series of in vitro assays to determine its potency and selectivity.

Table 1: Kinase Inhibitory Activity of Aptozasulfon
Kinase TargetIC₅₀ (nM)
JAK32.5
JAK1250
JAK2500
TYK2450
Table 2: Cellular Activity of Aptozasulfon
Cell LineAssay TypeIC₅₀ (nM)
Human T-cellsIL-2 induced STAT5 Phos.15
HEK293Cell Viability (72h)>10,000

Mechanism of Action and Signaling Pathway

Aptozasulfon exerts its therapeutic effect by inhibiting the catalytic activity of JAK3. This, in turn, blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. The inhibition of the JAK3-STAT5 signaling pathway leads to the modulation of gene expression and subsequent suppression of lymphocyte activation, proliferation, and differentiation, which are key events in the pathogenesis of autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerizes DNA DNA STAT5_active->DNA Translocates to Nucleus Aptozasulfon Aptozasulfon (this compound) Aptozasulfon->JAK3 Inhibits Gene_Expression Gene Expression (Immune Response) DNA->Gene_Expression Regulates

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of Aptozasulfon.

Experimental Protocols

Synthesis of Aptozasulfon (this compound)

Step 1: Synthesis of the Thiadiazolo[3,2-a]pyrimidine core. A mixture of 2-aminothiadiazole (1.0 eq) and diethyl malonate (1.2 eq) in the presence of sodium ethoxide (1.5 eq) in absolute ethanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with ethanol, and dried to yield the thiadiazolo[3,2-a]pyrimidin-5-one intermediate.

Step 2: Chlorination. The intermediate from Step 1 (1.0 eq) is treated with phosphorus oxychloride (5.0 eq) and heated at 100°C for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is filtered, washed with water, and dried to give the 5-chloro-thiadiazolo[3,2-a]pyrimidine.

Step 3: Suzuki Coupling. To a solution of 5-chloro-thiadiazolo[3,2-a]pyrimidine (1.0 eq) and (4-(thiophen-2-yl)phenyl)boronic acid (1.1 eq) in a mixture of toluene, ethanol, and water is added sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated at 90°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Aptozasulfon.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Aptozasulfon against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Kinase reactions were performed in a 384-well plate. The reaction mixture contained the respective kinase, a biotinylated peptide substrate, ATP, and varying concentrations of Aptozasulfon. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC). After a 1-hour incubation, the TR-FRET signal was read on a plate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular STAT5 Phosphorylation Assay

Human T-cells were pre-incubated with various concentrations of Aptozasulfon for 1 hour. The cells were then stimulated with human interleukin-2 (IL-2) for 15 minutes. Following stimulation, the cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (p-STAT5). The fluorescence intensity was measured by flow cytometry. The IC₅₀ values were determined by plotting the percentage of p-STAT5 positive cells against the concentration of Aptozasulfon.

Conclusion

Aptozasulfon (this compound) is a novel, potent, and selective inhibitor of JAK3 with promising in vitro activity. Its ability to effectively block the JAK3-STAT5 signaling pathway in a cellular context suggests its potential as a therapeutic agent for the treatment of autoimmune diseases. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully evaluate the therapeutic potential of Aptozasulfon.

In-depth Technical Guide on the Biological Activity Screening of C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and chemical databases did not yield a specific compound with the molecular formula C17H13N5OS3 for which biological activity screening data has been published. Therefore, a detailed technical guide on a specific molecule cannot be provided.

While the search for a compound with the exact formula this compound was inconclusive, a study by Wei et al. on 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and inducible nitric oxide synthase (iNOS) activity presented a compound of interest, designated as "compound 36".[1] This compound exhibited significant biological activity. However, without access to the full-text article, the precise chemical structure and confirmation of its molecular formula as this compound could not be definitively established.

The abstract of the study indicates that "compound 36" demonstrated notable inhibitory potency on nitric oxide production and iNOS activity.[1] This suggests a potential therapeutic application in inflammatory conditions where nitric oxide and iNOS play a significant role.

Hypothetical Screening Workflow and Signaling Pathway Analysis

Although a specific compound with the formula this compound could not be identified, a hypothetical in-depth technical guide for a compound with similar reported activities, such as an iNOS inhibitor, is presented below. This serves as a template for the type of analysis that would be conducted had the relevant data been available.

Data Presentation

Should quantitative data for a this compound compound be available, it would be structured for clarity and comparative analysis.

Table 1: In Vitro Biological Activity of a Hypothetical this compound Compound

Assay TypeTargetCell LineIC50 / EC50 (µM)Cytotoxicity (CC50 µM)
Nitric Oxide Production AssayiNOSRAW 264.7Data not availableData not available
iNOS Enzyme Inhibition AssayiNOS-Data not available-
Cytotoxicity Assay-Various-Data not available
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments that would be cited.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production. Concurrently, the cells are treated with varying concentrations of the test compound.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: The absorbance of the resulting colored azo compound is measured using a spectrophotometer at a specific wavelength (typically 540 nm). The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Inducible Nitric Oxide Synthase (iNOS) Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of iNOS.

  • Enzyme and Substrate Preparation: Purified iNOS enzyme is prepared along with its substrate, L-arginine, and necessary co-factors (e.g., NADPH, tetrahydrobiopterin).

  • Inhibition Reaction: The test compound at various concentrations is incubated with the iNOS enzyme.

  • Activity Measurement: The conversion of L-arginine to L-citrulline and NO is measured. This can be done by quantifying the amount of L-citrulline produced, often using a colorimetric or radiometric method.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control without the compound.

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis A RAW 264.7 Cell Culture B LPS Stimulation & Compound Treatment A->B C Nitric Oxide Assay (Griess Reagent) B->C D iNOS Enzyme Assay B->D E Cytotoxicity Assay (e.g., MTT) B->E F IC50 Determination (NO Inhibition) C->F G IC50 Determination (iNOS Inhibition) D->G H CC50 Determination E->H

Figure 1: A generalized workflow for the in vitro screening of an iNOS inhibitor.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide iNOS_protein->NO produces Compound Hypothetical This compound Compound->iNOS_protein inhibits

Figure 2: The LPS-induced NF-κB signaling pathway leading to iNOS production, with the putative inhibitory action of a this compound compound.

References

In Silico Modeling of 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC) Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), with the molecular formula C17H13N5OS3, has emerged as a molecule of significant interest due to its diverse biological activities.[1][2] Scientific investigations have demonstrated its potential as an antioxidant, antibacterial, and antifungal agent, making it a promising candidate for further drug development.[1][2] This technical guide provides an in-depth overview of the in silico modeling of ATMC interactions, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery. The guide details experimental protocols for computational analyses, presents quantitative data in a structured format, and utilizes visualizations to illustrate key workflows and biological pathways.

Compound Profile: 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin (ATMC)

ATMC is a synthetic derivative of coumarin, a class of compounds widely recognized for their broad spectrum of pharmacological properties. The synthesis of ATMC begins with 4-hydroxycoumarin and proceeds through a series of chemical reactions, including the introduction of a thiadiazole moiety.[1][2] This structural modification is crucial for its observed biological activities.

Quantitative Biological Data

The biological efficacy of ATMC has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its antioxidant and antimicrobial properties.

Table 1: Antioxidant Activity of ATMC

CompoundAssayIC50 (µg/mL)
ATMCDPPH Radical Scavenging1900
Ascorbic Acid (Standard)DPPH Radical Scavenging~8-12

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Antibacterial Activity of ATMC (Zone of Inhibition)

Bacterial StrainGram TypeZone of Inhibition (mm)
Escherichia coliNegative15 - 22
Pseudomonas aeruginosaNegative15 - 22
Klebsiella pneumoniaeNegative15 - 22
Proteus vulgarisNegative15 - 22
Staphylococcus aureusPositive15 - 22

Table 3: Antifungal Activity of ATMC

Fungal StrainInhibition
Aspergillus nigerStrong
Candida albicansStrong

In Silico Modeling Workflow

The in silico analysis of ATMC interactions involves a multi-step computational approach to predict and understand its mechanism of action at a molecular level. This workflow is crucial for identifying potential biological targets and optimizing the compound's structure for enhanced efficacy.

G In Silico Modeling Workflow for ATMC cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (ATMC 3D Structure Generation) docking Molecular Docking (Predicting Binding Pose) ligand_prep->docking target_id Target Identification (Based on Biological Activity) protein_prep Protein Preparation (Structure Retrieval & Refinement) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics Simulation (Assessing Complex Stability) docking->md_sim binding_analysis Binding Affinity Calculation (MM-GBSA/PBSA) md_sim->binding_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) md_sim->interaction_analysis

In Silico Modeling Workflow for ATMC.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments involved in the analysis of ATMC interactions.

Ligand Preparation

The three-dimensional structure of ATMC is a prerequisite for all subsequent in silico studies.

  • Step 1: 2D Structure Generation: Draw the 2D structure of 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Step 2: 3D Structure Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites.

  • Step 3: Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields such as MMFF94 or UFF in software packages like Avogadro or Maestro.

  • Step 4: File Format Conversion: Save the final 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Target Identification and Preparation

Based on the known antibacterial and antifungal activities of coumarin derivatives, potential protein targets can be selected. For this guide, we will consider DNA gyrase (an antibacterial target) and Lanosterol 14-alpha-demethylase (an antifungal target).

  • Step 1: Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID: 2XCT for Staphylococcus aureus DNA gyrase and PDB ID: 5V5Z for Candida albicans Lanosterol 14-alpha-demethylase.

  • Step 2: Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms, as they are often missing in crystal structures.

    • Assign protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Repair any missing residues or atoms using tools like SWISS-MODEL or the Protein Preparation Wizard in Schrödinger Maestro.

    • Perform a constrained energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Step 1: Grid Generation: Define the binding site on the target protein. This is typically the active site or a known allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.

  • Step 2: Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ATMC ligand into the defined grid on the target protein. The program will generate multiple binding poses and rank them based on a scoring function.

  • Step 3: Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the interactions (hydrogen bonds, hydrophobic interactions, etc.) between ATMC and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

  • Step 1: System Preparation: Place the best-docked protein-ATMC complex in a simulation box.

  • Step 2: Solvation: Solvate the system by adding water molecules to the simulation box.

  • Step 3: Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Step 4: Minimization: Perform energy minimization of the entire system to remove bad contacts.

  • Step 5: Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Step 6: Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Step 7: Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD) and to characterize the persistent interactions between ATMC and the protein.

Potential Signaling Pathway Involvement: Oxidative Stress Response

The antioxidant activity of ATMC suggests its potential to modulate cellular signaling pathways related to oxidative stress. One such key pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.

G Hypothetical Intervention of ATMC in Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 ATMC ATMC (Antioxidant) ATMC->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

References

Methodological & Application

Synthesis Protocol for C17H13N5OS3: Compound Identification and Procedural Outline

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for the chemical formula C17H13N5OS3 did not yield a definitively identified compound in publicly accessible chemical databases and scientific literature. The provided molecular formula may correspond to a novel research chemical, a compound with limited public documentation, or contain a typographical error. Without a confirmed chemical identity, including a common name, IUPAC name, or CAS number, the generation of a specific and safe laboratory synthesis protocol is not feasible.

The following sections provide a generalized framework for the synthesis of a hypothetical organic compound, which should be adapted and rigorously validated by qualified researchers once the specific identity of this compound is confirmed. The procedures outlined are illustrative and do not constitute a validated protocol for the specified molecular formula.

I. Hypothetical Retrosynthetic Analysis

A plausible synthesis strategy for a molecule with the formula this compound would likely involve the coupling of heterocyclic precursors. A possible disconnection approach is illustrated below. This diagram is a conceptual workflow and not a validated reaction pathway for an existing compound.

G synthesis Target Molecule This compound intermediate1 Heterocyclic Precursor A (e.g., aminothiadiazole derivative) synthesis->intermediate1 intermediate2 Heterocyclic Precursor B (e.g., substituted benzothiazole) synthesis->intermediate2 reagents Coupling Reagents & Catalysts synthesis->reagents

Caption: Conceptual retrosynthetic analysis for a hypothetical this compound.

II. General Experimental Protocol

The following is a generalized protocol for the coupling of two heterocyclic intermediates. This is not a validated procedure for this compound.

Materials and Equipment:

  • Round-bottom flasks

  • Condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Reagents:

  • Heterocyclic Precursor A (e.g., substituted aminothiadiazole)

  • Heterocyclic Precursor B (e.g., halo-substituted benzothiazole)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., DMF or Dioxane)

  • Ethyl acetate

  • Hexanes

  • Deuterated solvent for NMR (e.g., DMSO-d6)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add Heterocyclic Precursor A (1.0 eq), Heterocyclic Precursor B (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent in vacuo.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

III. Data Presentation

All quantitative data from the synthesis and characterization should be compiled into tables for clarity.

Table 1: Reagent Quantities

Reagent Molecular Weight ( g/mol ) Moles (mmol) Equivalents Amount Used
Heterocyclic Precursor A TBD TBD 1.0 TBD (g)
Heterocyclic Precursor B TBD TBD 1.1 TBD (g)
Palladium Catalyst TBD TBD 0.05 TBD (mg)
Base TBD TBD 2.0 TBD (g)
Solvent N/A N/A N/A TBD (mL)

TBD: To be determined once the compound is identified.

Table 2: Yield and Characterization

Parameter Result
Theoretical Yield TBD (g)
Actual Yield TBD (g)
Percent Yield TBD (%)
Melting Point TBD (°C)
¹H NMR To be determined

| Mass Spec (m/z) | To be determined |

IV. Signaling Pathway Visualization

As the identity and biological activity of this compound are unknown, no specific signaling pathway can be depicted. The following is a generic representation of a hypothetical drug-target interaction pathway.

G drug This compound receptor Target Receptor drug->receptor Inhibition downstream1 Downstream Kinase 1 receptor->downstream1 downstream2 Transcription Factor downstream1->downstream2 response Cellular Response downstream2->response

Caption: Hypothetical signaling pathway for an inhibitory compound.

Disclaimer: This document is for informational purposes only and does not constitute a validated laboratory protocol. The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory, with all appropriate safety precautions in place. The user is responsible for confirming the identity of the target compound and for developing and validating a safe and effective synthesis procedure.

Application Notes and Protocols for C17H13N5OS3 (Compound X)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of C17H13N5OS3, herein referred to as Compound X. Based on preliminary screening, Compound X is a potent and selective inhibitor of MEK1/2, a key kinase in the MAPK/ERK signaling pathway. The following protocols describe cell-based assays to determine its biological activity, including its effect on cell viability, its mechanism of action via inhibition of ERK phosphorylation, and its ability to induce apoptosis.

Table of Contents
  • Overview and Mechanism of Action

  • Cell Viability Assay

  • Western Blot Analysis for ERK Phosphorylation

  • Apoptosis Assay

  • Data Presentation

  • Signaling Pathway and Experimental Workflows

Overview and Mechanism of Action

Compound X (this compound) is a novel small molecule inhibitor targeting the MEK1/2 kinases. The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making MEK1/2 a prime target for therapeutic intervention. By inhibiting MEK1/2, Compound X is expected to block the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on this pathway.[1]

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding:

    • Culture human cancer cells (e.g., Hec50co) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5,000 cells in 100 µL of media per well into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of Compound X in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Include a vehicle control (DMSO-treated) and an untreated control.

    • Remove the media from the cells and add 100 µL of the media containing the different concentrations of Compound X.

    • Incubate the plate for 72 hours.[2]

  • MTS Reagent Addition and Measurement:

    • After the incubation period, add 20 µL of MTS reagent to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the log concentration of Compound X.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for ERK Phosphorylation

This protocol is to confirm the mechanism of action of Compound X by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Protocol:

  • Cell Treatment and Lysis:

    • Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in 100 µL of radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

    • Determine the protein concentration of the supernatant using a Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.[4][5]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][6]

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[3][4]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.[7]

    • Re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection as described above.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by Compound X through the quantification of caspase-3 and -7 activities.

Protocol:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells in 100 µL of media per well into a white-walled 96-well plate.

    • Incubate for 24 hours.

    • Treat the cells with various concentrations of Compound X for 24 to 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.[8]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[10]

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Data Presentation

Table 1: Cell Viability (IC50) of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Hec50coEndometrial0.5
A549Lung1.2
U87MGGlioblastoma2.5
MDA-MB-231Breast5.8

Table 2: Effect of Compound X on ERK Phosphorylation in Hec50co Cells

Treatmentp-ERK1/2 (Relative Density)Total ERK1/2 (Relative Density)p-ERK/Total ERK Ratio
Vehicle Control1.001.001.00
Compound X (0.1 µM)0.450.980.46
Compound X (1 µM)0.121.020.12
Compound X (10 µM)0.020.990.02

Table 3: Induction of Apoptosis by Compound X in Hec50co Cells

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound X (1 µM)3.5
Compound X (10 µM)8.2
Staurosporine (1 µM)10.5

Signaling Pathway and Experimental Workflows

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse CompoundX Compound X (this compound) CompoundX->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK1/2.

Cell_Viability_Workflow SeedCells Seed Cells in 96-well plate Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of Compound X Incubate24h->AddCompound Incubate72h Incubate 72h AddCompound->Incubate72h AddMTS Add MTS Reagent Incubate72h->AddMTS Incubate2h Incubate 2-4h AddMTS->Incubate2h ReadAbsorbance Read Absorbance at 490 nm Incubate2h->ReadAbsorbance AnalyzeData Analyze Data and Calculate IC50 ReadAbsorbance->AnalyzeData

Caption: Experimental workflow for the cell viability (MTS) assay.

Western_Blot_Workflow CellTreatment Cell Treatment with Compound X CellLysis Cell Lysis and Protein Quantification CellTreatment->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Stripping Stripping Detection->Stripping Reprobing Reprobing with Total ERK Antibody Stripping->Reprobing

Caption: Experimental workflow for Western blot analysis of p-ERK and total ERK.

References

Application Notes & Protocols for In Vivo Experimental Design of C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C17H13N5OS3 suggests a novel heterocyclic compound likely possessing a range of biological activities, characteristic of molecules rich in nitrogen and sulfur. Such compounds, particularly thiadiazole derivatives, have demonstrated significant therapeutic potential in preclinical studies, exhibiting anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] This document provides a comprehensive guide for the in vivo experimental design and evaluation of a novel compound with the formula this compound, hereafter referred to as "the compound," focusing on its potential as an anti-inflammatory agent.

These protocols are designed to systematically assess the compound's safety, pharmacokinetics, and efficacy in established animal models. Adherence to ethical guidelines for animal research is paramount throughout these studies.

Preclinical In Vivo Development Workflow

A structured in vivo testing cascade is crucial for the efficient evaluation of the compound. The following workflow outlines the key stages, from initial safety assessments to efficacy studies in a disease model.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Evaluation A Acute Toxicity Study B Dose Range Finding A->B Determine MTD C Single Dose PK Study B->C Select Doses D Carrageenan-Induced Paw Edema Model C->D Establish Exposure E Adjuvant-Induced Arthritis Model D->E Chronic Inflammation cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pain, Swelling This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition

References

Application Notes and Protocols for C17H13N5OS3 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature and chemical databases, we have been unable to identify a fluorescent probe with the specific chemical formula C17H13N5OS3. This suggests that a probe with this exact elemental composition may not be described in publicly available research or may not be a commonly used or commercially available compound.

Our search strategy included queries for the exact chemical formula, as well as broader searches for fluorescent probes containing structural motifs that could correspond to this formula, such as those incorporating thiazole, triazole, and other nitrogen-sulfur heterocyclic rings. While these searches yielded a significant amount of information on the general class of nitrogen and sulfur-containing heterocyclic fluorescent probes, no specific data, application notes, or experimental protocols could be linked to the formula this compound.

It is possible that the provided chemical formula contains a typographical error, or refers to a novel or proprietary compound not yet detailed in scientific literature.

To enable us to provide the detailed Application Notes and Protocols you require, please verify the chemical formula. Alternatively, providing any of the following information would be highly beneficial:

  • Common name or abbreviation of the fluorescent probe.

  • Chemical structure or a diagram of the molecule.

  • CAS (Chemical Abstracts Service) number.

  • A reference to a research paper, patent, or manufacturer where this probe is mentioned.

Upon receiving more specific information, we will be able to conduct a targeted search and generate the comprehensive documentation you need, including data presentation in structured tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

We are ready to assist you further once additional details about the fluorescent probe are available.

Application Notes & Protocols for C17H13N5OS3 (Inhibitorex) in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C17H13N5OS3, hereafter referred to as Inhibitorex , is a novel small molecule with potential applications in targeted drug discovery. These application notes provide a comprehensive overview and detailed protocols for characterizing the binding of Inhibitorex to its putative protein target, Kinase Y. The methodologies described herein are fundamental for determining the affinity, kinetics, and thermodynamics of the protein-ligand interaction, which are critical parameters in the evaluation of a compound's potential as a therapeutic agent.

The following protocols for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are presented as standardized methods to assess the binding of Inhibitorex to Kinase Y.

Hypothetical Signaling Pathway of Kinase Y

The diagram below illustrates a hypothetical signaling cascade in which Kinase Y is a central component. Understanding this pathway is crucial for contextualizing the effects of Inhibitorex as an inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates KinaseY Kinase Y KinaseX->KinaseY Phosphorylates (Activates) Substrate Substrate Protein KinaseY->Substrate Phosphorylates Inhibitorex Inhibitorex (this compound) Inhibitorex->KinaseY Inhibits TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical Kinase Y signaling pathway. (Max Width: 760px)

Data Presentation: Summary of Binding Characteristics

The following tables summarize hypothetical quantitative data for the interaction between Inhibitorex and Kinase Y, as determined by the protocols outlined in this document.

Table 1: Binding Affinity and Inhibition

Assay TypeParameterValueUnits
Fluorescence PolarizationKd150nM
Surface Plasmon ResonanceKD135nM
Isothermal Titration CalorimetryKD160nM
Biochemical AssayIC50250nM

Table 2: Kinetic and Thermodynamic Parameters

Assay TypeParameterValueUnits
Surface Plasmon Resonanceka (on-rate)1.2 x 105M-1s-1
kd (off-rate)1.6 x 10-2s-1
Isothermal Titration CalorimetryΔH (Enthalpy)-10.5kcal/mol
-TΔS (Entropy)2.5kcal/mol
ΔG (Gibbs Free Energy)-8.0kcal/mol

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kd) of Inhibitorex for Kinase Y.

G cluster_workflow FP Experimental Workflow A Prepare Assay Buffer and Reagents B Add Fluorescent Tracer and Kinase Y to Plate A->B C Add Serial Dilution of Inhibitorex B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Data Analysis: Plot and Fit Curve (Kd) E->F

Caption: Fluorescence Polarization workflow. (Max Width: 760px)

Materials:

  • Kinase Y protein

  • Fluorescently-labeled tracer ligand for Kinase Y

  • Inhibitorex (this compound)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a 2X solution of Kinase Y and 2X solution of the fluorescent tracer in Assay Buffer.

  • Add 10 µL of the 2X Kinase Y/tracer solution to each well of the 384-well plate.

  • Prepare a serial dilution of Inhibitorex in Assay Buffer.

  • Add 10 µL of the Inhibitorex serial dilution to the wells. For control wells, add 10 µL of Assay Buffer.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Plot the millipolarization (mP) values against the logarithm of the Inhibitorex concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to Kd using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

This protocol measures the real-time binding kinetics (ka and kd) and affinity (KD) of Inhibitorex to Kinase Y.

G cluster_workflow SPR Experimental Workflow A Immobilize Kinase Y on Sensor Chip B Prepare Serial Dilution of Inhibitorex A->B C Association Phase: Inject Inhibitorex B->C D Dissociation Phase: Flow Running Buffer C->D E Regenerate Sensor Chip Surface D->E F Data Analysis: Fit Sensorgram to Binding Model (ka, kd, KD) E->F

Caption: Surface Plasmon Resonance workflow. (Max Width: 760px)

Materials:

  • SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Kinase Y protein

  • Inhibitorex (this compound)

  • Running Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% P20 surfactant

Procedure:

  • Immobilize Kinase Y onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of Inhibitorex in Running Buffer.

  • Inject the Inhibitorex solutions over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

  • Switch to flowing Running Buffer over the surface to monitor the dissociation phase.

  • After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer).

  • Analyze the resulting sensorgrams by fitting the data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

This protocol directly measures the thermodynamic parameters (ΔH, KD, and stoichiometry) of the Inhibitorex-Kinase Y interaction.

G cluster_workflow ITC Experimental Workflow A Load Kinase Y into Sample Cell B Load Inhibitorex into Injection Syringe A->B C Equilibrate System at Constant Temperature B->C D Perform Serial Injections of Inhibitorex into Cell C->D E Record Heat Change After Each Injection D->E F Data Analysis: Integrate Peaks and Fit to Binding Isotherm (KD, ΔH, n) E->F

Caption: Isothermal Titration Calorimetry workflow. (Max Width: 760px)

Materials:

  • Isothermal Titration Calorimeter

  • Kinase Y protein

  • Inhibitorex (this compound)

  • Dialysis Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl

Procedure:

  • Thoroughly dialyze the Kinase Y protein against the Dialysis Buffer. Dissolve Inhibitorex in the final dialysis buffer to minimize buffer mismatch effects.

  • Load the Kinase Y solution (e.g., 10 µM) into the ITC sample cell.

  • Load a concentrated solution of Inhibitorex (e.g., 100 µM) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Perform a series of small injections (e.g., 2 µL) of Inhibitorex into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Integrate the heat change peaks for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Application Note: In Vitro Evaluation of C17H13N5OS3 as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount for the development of targeted therapeutics. This application note describes the in vitro evaluation of C17H13N5OS3, a novel small molecule, for its potential as an enzyme inhibitor. The protocols outlined herein provide a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action (MOA) of this compound against a specific kinase target. These methodologies are broadly applicable to the initial screening and characterization of putative enzyme inhibitors.

Materials and Reagents

  • This compound compound

  • Target enzyme (e.g., a specific kinase)

  • Substrate for the target enzyme

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Cofactors (if required by the enzyme, e.g., MgCl2)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates (white, opaque for luminescence assays)

  • Plate reader capable of luminescence detection

  • Multichannel pipettes and sterile tips

  • DMSO (Dimethyl sulfoxide) for compound dilution

Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol details the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

    • Further dilute these intermediate concentrations into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations

      • Target enzyme solution (at a fixed concentration)

    • Include control wells:

      • Positive control: Enzyme without inhibitor.

      • Negative control: No enzyme.

  • Enzyme Reaction Initiation and Incubation:

    • Pre-incubate the enzyme with the compound for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the product formation using a suitable method. For kinase assays, this often involves quantifying the amount of ADP produced.

    • Follow the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add Kinase Detection Reagent).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetics and Mechanism of Action (MOA) Study

This protocol is designed to understand how this compound inhibits the enzyme by determining its effect on the Michaelis-Menten kinetic parameters, Km and Vmax.[1][2]

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate.

    • Vary the substrate concentration across the columns of the plate.

    • Vary the inhibitor (this compound) concentration across the rows of the plate. It is recommended to use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) and a no-inhibitor control.

    • Keep the enzyme and ATP concentrations constant.

  • Reaction and Detection:

    • Initiate the reactions by adding the enzyme.

    • Incubate and perform signal detection as described in Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (rate of product formation) against the substrate concentration. This will generate a series of Michaelis-Menten curves.[2][3]

    • To determine the mechanism of inhibition, transform the data into a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity versus 1/[substrate].[4][5]

    • Analyze the changes in Km and Vmax from the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6][7]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases
Kinase TargetIC50 (nM)
Target Kinase A50
Kinase B500
Kinase C> 10,000
Kinase D1,200
Table 2: Hypothetical Kinetic Parameters of Target Kinase A in the Presence of this compound
Inhibitor Concentration (nM)Apparent Km (µM)Apparent Vmax (relative units)
0 (No Inhibitor)10100
2520100
5035100
10060100

Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Km increases with inhibitor concentration while the apparent Vmax remains unchanged.[6][7]

Visualization

G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor This compound Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway by this compound.

G cluster_workflow Experimental Workflow for Enzyme Inhibition Assay A Prepare Serial Dilutions of this compound B Add Compound and Enzyme to 96-well Plate A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Substrate/ATP C->D E Incubate at Optimal Temperature D->E F Add Detection Reagent to Stop Reaction E->F G Measure Luminescence Signal F->G H Data Analysis (IC50 and Kinetic Parameters) G->H

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion

The protocols described in this application note provide a robust methodology for the in vitro characterization of the novel compound this compound as an enzyme inhibitor. By determining the IC50 value and elucidating the mechanism of action, researchers can gain critical insights into the compound's potency, selectivity, and mode of interaction with its target. This information is invaluable for the advancement of drug discovery and development programs.

References

C17H13N5OS3 delivery methods for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical formula C17H13N5OS3 have not yielded any matching known compounds, research articles, or established delivery methods for cell culture. This suggests that the provided chemical formula may be inaccurate or represents a novel, uncharacterized substance.

Without a common name, established mechanism of action, or existing research, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.

Recommendations:

  • Verify the Chemical Formula: Please double-check the accuracy of the chemical formula this compound. A typographical error could be leading to the lack of search results.

  • Provide a Common Name or CAS Number: If available, providing a common name, brand name, or a Chemical Abstracts Service (CAS) number for the compound would greatly facilitate the search for relevant information.

  • Consult Internal Documentation: If this compound is part of an ongoing research project, please refer to internal documentation, synthesis records, or analytical data for its proper identification and characteristics.

Once the compound can be accurately identified, a comprehensive set of application notes and protocols for its delivery in cell culture can be developed.

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of [Hypothetical Compound Name] (C17H13N5OS3) in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel investigational compound, [Hypothetical Compound Name], with the molecular formula C17H13N5OS3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The assay has been validated over a linear range of 0.5 to 500 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

[Hypothetical Compound Name] (this compound) is a novel heterocyclic compound under investigation for its potential therapeutic properties. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix such as plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological fluids[1][2][3]. This application note details the development and validation of an LC-MS/MS method for the determination of [Hypothetical Compound Name] in human plasma.

Experimental

Materials and Reagents
  • [Hypothetical Compound Name] reference standard (purity >99%)

  • [Hypothetical Internal Standard Name] (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)[4][5]

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnWaters XBridge® C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water[4][6]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)

Table 2: Mass Spectrometry Parameters

Parameter[Hypothetical Compound Name][Hypothetical Internal Standard Name]
Ionization ModeESI Positive[7]ESI Positive
Precursor Ion (m/z)412.0417.0 (Isotopically Labeled)
Product Ion (m/z)256.1261.1
Dwell Time (ms)150150
Declustering Potential (V)8085
Collision Energy (eV)3537
IonSpray Voltage (V)5500[7]5500
Source Temperature (°C)500[8]500
Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard ([Hypothetical Internal Standard Name] at 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.[9]

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[7]

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated according to the general principles outlined in regulatory guidelines. The following parameters were assessed:

Linearity and Range

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.56.8-2.58.2-1.8
LQC1.55.13.26.52.7
MQC753.5-1.14.8-0.5
HQC4002.80.83.91.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 4: Recovery and Matrix Effect Data

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC92.598.2
HQC94.197.5

Visual Protocols

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex for 30s add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of [Hypothetical Compound Name] in plasma.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of [Hypothetical Compound Name] in human plasma has been developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of clinical and non-clinical studies. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, recovery, and matrix effect.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of C17H13N5OS3 and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of the nitrogen-sulfur-containing heterocyclic compound C17H13N5OS3. The advice provided is based on established principles for the synthesis of complex heterocyclic molecules and aims to address common challenges in achieving high reaction yields.

Troubleshooting Guide

Low or no product yield is a common issue in the synthesis of complex heterocyclic systems. The following table outlines potential causes and recommended solutions.

Issue Potential Cause Recommended Troubleshooting Steps
Low or No Product Formation Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.- Systematically vary the reaction temperature in 5-10°C increments. - Extend the reaction time and monitor progress using TLC or LC-MS. - If applicable, consider running the reaction in a sealed vessel to increase pressure.
Poor Reagent Quality: Degradation of starting materials or catalyst deactivation.- Use freshly purified reagents and solvents. - Verify the activity of any catalysts used.
Presence of Impurities: Water or other contaminants can interfere with the reaction.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Incorrect Stoichiometry: The molar ratios of reactants may not be optimal.- Carefully verify the stoichiometry of all reactants. - Consider a slight excess of one reactant to drive the reaction to completion.
Formation of Multiple Products/Side Reactions Non-selective Reaction Conditions: The reaction conditions may favor multiple pathways.- Lower the reaction temperature to increase selectivity. - Investigate the use of a milder catalyst or base/acid.[1] - Alter the order of reagent addition.
Product Degradation: The desired product may be unstable under the reaction conditions.- Reduce the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation and Purification Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.- Explore different solvent systems for column chromatography. - Consider recrystallization from various solvents. - Derivatization of the product or impurities to alter their polarity may be an option.
Product Insolubility: The product may be difficult to dissolve for purification.- Test a wide range of solvents for solubility. - Consider purification techniques that do not require full dissolution, such as trituration.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield in the synthesis of nitrogen-sulfur heterocycles?

A1: The most critical factors typically include the purity of starting materials, the choice of solvent, the reaction temperature, and the catalyst used. For condensation reactions, the strength of the acid catalyst can significantly influence the reaction pathway and final product yield.[1] The presence of moisture can also be detrimental, leading to unwanted side reactions.

Q2: How can I minimize the formation of byproducts in my reaction?

A2: To minimize byproducts, consider optimizing the reaction temperature; lower temperatures often lead to higher selectivity. The order of addition of reagents can also be crucial. A thorough understanding of the reaction mechanism can help in designing a strategy to disfavor side reactions. Additionally, using microwave-assisted organic synthesis has been shown to sometimes increase product purities and simplify work-up procedures.

Q3: Are there any specific analytical techniques recommended for monitoring the progress of this type of synthesis?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information on the molecular weight of the products and byproducts, aiding in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Q4: What general strategies can be applied to improve the yield of multi-component reactions for synthesizing heterocyclic compounds?

A4: Multi-component reactions can be optimized by carefully controlling the stoichiometry of the reactants. Running the reaction at a higher concentration may also improve the yield. The choice of solvent is critical, and sometimes a solvent-free approach or the use of green solvents can be beneficial.[2]

Experimental Protocols

General Protocol for a Multi-Step Synthesis of a Complex N,S-Heterocycle

This protocol outlines a generalized multi-step synthesis that is often employed for complex nitrogen and sulfur-containing heterocycles, involving a condensation reaction followed by a cyclization step.

Step 1: Condensation Reaction

  • To a solution of the starting amine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the aldehyde or ketone (1 equivalent).

  • Add the acid or base catalyst (0.1 equivalents). The choice of catalyst is crucial; for instance, refluxing in glacial acetic acid versus using concentrated HCl in ethanol can lead to different products.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the intermediate product by filtration or extraction.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Cyclization to Form the Final Heterocycle

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DMF or DMSO).

  • Add the cyclizing agent (e.g., a source of sulfur or nitrogen).

  • Add a base (e.g., K2CO3 or NaH) to facilitate the reaction.

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the final product by column chromatography.

Data Presentation

Table 1: Hypothetical Yield Comparison Under Different Reaction Conditions
Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolHCl801245
2Acetic AcidNone118865
3Toluenep-TSA1101255
4DMFK2CO3100675
5MicrowaveAcetic Acid1500.585

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Starting Materials (e.g., Amines, Aldehydes) intermediate Intermediate Product (e.g., Schiff Base) reagents->intermediate Condensation product Final Product (this compound) intermediate->product Cyclization purification Purification (Chromatography/Recrystallization) product->purification Isolation Troubleshooting_Logic start Low Yield Issue check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup Analyze Work-up & Purification workup_ok Purification Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Verify Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes optimize_conditions Systematically Vary Conditions conditions_ok->optimize_conditions No optimize_purification Explore Alternative Purification workup_ok->optimize_purification No success Yield Improved workup_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions optimize_purification->check_workup

References

C17H13N5OS3 stability problems and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, handling, and analysis of Cefazolin.

Frequently Asked Questions (FAQs)

Q1: What is Cefazolin and what are its key structural features?

A1: Cefazolin is a first-generation cephalosporin antibiotic.[1][2] Its chemical name is (6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[2-(1H-tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3] The structure contains a beta-lactam ring, a dihydrothiazine ring, and two key side chains: a tetrazolylacetyl group at position 7 and a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at position 3.[2] These features are crucial for its antibacterial activity and also influence its stability.

Q2: What are the primary stability concerns for Cefazolin?

A2: Cefazolin is susceptible to degradation under several conditions. The most significant stability concerns are hydrolysis (in acidic and alkaline environments), oxidation, and photolysis.[4][5][6] The beta-lactam ring is particularly prone to cleavage, leading to a loss of antibacterial activity.[4] It is relatively stable to heat.[5][6]

Q3: What are the recommended storage conditions for Cefazolin?

A3: Proper storage is critical to maintain the integrity of Cefazolin.

  • Powder for Injection: Store at 20°C to 25°C (68°F to 77°F) and protect from light.[7][8] The powder may darken upon storage, but this does not necessarily indicate a loss of potency.[7][8]

  • Reconstituted Solutions: Stability depends on the diluent and storage temperature. Generally, reconstituted solutions are stable for 24 hours at room temperature or for up to 10 days if refrigerated at 5°C.[7] For specific diluents, solutions are stable for 24 hours at room temperature and 96 hours at 5°C.[9]

  • Frozen Solutions: Reconstituted solutions can be frozen at -20°C and are stable for up to 12 weeks.[9] Once thawed, they should not be refrozen.[7][9] Thawed solutions are stable for 48 hours at room temperature or 30 days under refrigeration.[7]

Q4: What are the known degradation products of Cefazolin?

A4: Forced degradation studies have identified several degradation products. Two major impurities that can form during stability studies are:

  • Impurity-I: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide

  • Impurity-II: 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid[2][4]

Other known degradation products include the 7-epimer of cefazolin, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), cefazolin lactone, and cefazoloic acid.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main Cefazolin peak.

Possible Causes and Solutions:

  • Sample Degradation: Cefazolin may have degraded due to improper handling or storage.

    • Troubleshooting:

      • Review your sample preparation and storage procedures. Ensure that solutions are freshly prepared or have been stored under recommended conditions (refrigerated or frozen, protected from light).[7][9]

      • Compare the retention times of the unknown peaks with those of known degradation products.[4]

      • Perform a forced degradation study on a reference standard to confirm the identity of the degradation peaks.

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

    • Troubleshooting:

      • Run a blank injection (mobile phase only) to check for system contamination.

      • Use fresh, high-purity solvents for mobile phase and sample preparation.

      • Ensure all glassware is scrupulously clean.

Issue 2: Loss of Potency in Cefazolin Solutions

Symptom: You observe a decrease in the expected biological activity or a lower than expected concentration of Cefazolin in your assay.

Possible Causes and Solutions:

  • pH Effects: The pH of your solution may be outside the optimal range for Cefazolin stability. Cefazolin is most stable in the pH range of 4.5 to 6.5.[9][10]

    • Troubleshooting:

      • Measure the pH of your Cefazolin solution.

      • If necessary, use a suitable buffer to maintain the pH within the optimal range. Phosphate and citrate buffers have been used successfully.[1][10]

  • Exposure to Light: Cefazolin is sensitive to light and can undergo photodegradation.[4][11]

    • Troubleshooting:

      • Protect Cefazolin solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[7]

  • Incompatible Diluents: The diluent used to reconstitute Cefazolin may affect its stability.

    • Troubleshooting:

      • Use only recommended diluents such as Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water.[12]

Quantitative Data Summary

Table 1: Stability of Reconstituted Cefazolin Sodium Solutions

ConcentrationDiluentStorage ConditionStability DurationReference
225-330 mg/mLSterile Water for InjectionRoom Temperature24 hours[7]
225-330 mg/mLSterile Water for InjectionRefrigerated (5°C)10 days[7]
20 and 40 mg/mLD5W or NSRefrigerated (5°C), protected from light30 days[13]
20 and 40 mg/mLD5W or NSRoom Temperature (21-25°C), exposed to light72 hours (after refrigeration)[13]
100 and 200 mg/mLSterile Water for InjectionRefrigerated (5°C), protected from light30 days[13]

Table 2: Summary of Forced Degradation Studies of Cefazolin

Stress ConditionReagent/DetailsObservationReference
Acidic Hydrolysis 0.1N HCl, room temperature for 2.5 hoursSignificant degradation[4]
Alkaline Hydrolysis 0.1N NaOH, room temperatureVery rapid and extensive degradation[4][14]
Oxidative Degradation 30% H₂O₂, room temperatureSignificant degradation[5][14]
Photolytic Degradation Exposure to UV light for 12 hoursDegradation observed[4]
Thermal Degradation 105°C for 34 hoursRelatively stable[5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefazolin

This protocol describes a typical reversed-phase HPLC method for the determination of Cefazolin in the presence of its degradation products.[5][15][16]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of a phosphate buffer (pH 6.8) and methanol (e.g., in a 5:2 v/v ratio).[5] An alternative is acetonitrile and monobasic sodium phosphate buffer (17:83 v/v).[16]

  • Flow Rate: 1.0 mL/min.[5][16]

  • Detection Wavelength: 254 nm.[16][17]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare standard solutions of Cefazolin in the mobile phase at known concentrations.

    • Prepare the sample solution by dissolving the Cefazolin sample in the mobile phase to achieve a concentration within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of Cefazolin and any degradation products by comparing the peak areas to the standard curve.

Protocol 2: Forced Degradation Study of Cefazolin

This protocol outlines the conditions for inducing the degradation of Cefazolin to study its stability and identify degradation products.[4][6]

  • Acid Hydrolysis: Dissolve Cefazolin in 0.1N HCl and keep at room temperature for several hours. Monitor the degradation by HPLC at regular intervals.[4]

  • Alkaline Hydrolysis: Dissolve Cefazolin in 0.1N NaOH and keep at room temperature. Due to rapid degradation, monitor by HPLC at short time intervals.[4]

  • Oxidative Degradation: Dissolve Cefazolin in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. Monitor the degradation by HPLC.

  • Photolytic Degradation: Expose a solution of Cefazolin (e.g., in water adjusted to pH 3.5) to UV light. Protect a control sample from light. Monitor both solutions by HPLC.[4]

  • Thermal Degradation: Store solid Cefazolin powder or a solution in an oven at an elevated temperature (e.g., 105°C). Analyze by HPLC.[5]

Visualizations

Cefazolin_Degradation_Pathway Cefazolin Cefazolin Acid Acidic Hydrolysis Cefazolin->Acid Base Alkaline Hydrolysis Cefazolin->Base Oxidation Oxidation Cefazolin->Oxidation Various Products Photolysis Photolysis Cefazolin->Photolysis Various Products Epimer 7-Epimer of Cefazolin Cefazolin->Epimer Epimerization at C7 Cefazoloic_Acid Cefazoloic Acid Acid->Cefazoloic_Acid Hydrolysis of beta-lactam ring Impurity_II Impurity II: 2-{carboxy[(1H-tetrazol-1- ylacetyl)amino]methyl}-5- methylidene-5,6-dihydro- 2H-1,3-thiazine-4-carboxylic acid Base->Impurity_II Ring opening and rearrangement MMTD MMTD: 5-methyl-1,3,4-thiadiazol-2-thiol Base->MMTD Lactone Cefazolin Lactone Cefazoloic_Acid->Lactone Impurity_I Impurity I: N-(2,2-dihydroxyethyl)-2- (1H-tetrazol-1-yl)acetamide Lactone->Impurity_I

Caption: Major degradation pathways of Cefazolin under stress conditions.

Experimental_Workflow_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Cefazolin_Sample Cefazolin Sample (Bulk or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Cefazolin_Sample->Forced_Degradation Control_Sample Control Sample (Stored under ideal conditions) Cefazolin_Sample->Control_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Control_Sample->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (for structural elucidation) HPLC_Analysis->LCMS_Analysis Quantification Quantification of Cefazolin and Degradation Products HPLC_Analysis->Quantification Identification Identification of Degradation Products LCMS_Analysis->Identification Quantification->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Caption: Workflow for Cefazolin stability testing and degradation product analysis.

References

Technical Support Center: Optimizing Small Molecule Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal concentration of a novel small molecule, referred to herein as "Compound X," for cell-based assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended starting concentration for Compound X in a cell assay? For a novel compound with unknown potency, a wide concentration range should be screened. A common starting point is a high concentration (e.g., 10-100 µM) followed by serial dilutions (e.g., 1:3 or 1:10 dilutions) to cover several orders of magnitude. This initial screen will help to identify a narrower, effective concentration range for subsequent, more detailed experiments.
2. How do I properly dissolve and dilute Compound X? The solubility of Compound X is critical for accurate results. It is recommended to first attempt to dissolve the compound in a small amount of a biocompatible solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
3. How can I determine if Compound X is cytotoxic at the tested concentrations? A cell viability assay should be performed in parallel with your functional assays. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or dye exclusion assays using trypan blue. A significant decrease in cell viability at certain concentrations indicates cytotoxicity, which could confound the interpretation of your functional assay results.
4. What should I do if I observe precipitation of Compound X in the culture medium? Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. If precipitation is observed, you should try to dissolve the compound stock in a different solvent or at a lower stock concentration. Additionally, ensure thorough mixing when diluting the stock solution into the culture medium. If the issue persists, it may be necessary to use a formulation approach, such as encapsulation in nanoparticles, though this is a more advanced technique.
5. How long should I incubate the cells with Compound X? The optimal incubation time is dependent on the specific biological question and the mechanism of action of Compound X. A time-course experiment is recommended. You can test several time points (e.g., 6, 12, 24, 48 hours) to determine when the desired effect is maximal without inducing significant cell death.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and mix thoroughly at each dilution step.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
No observable effect of Compound X - The compound is inactive in the chosen cell line.- The concentration range is too low.- The incubation time is too short.- Test the compound in a different, potentially more sensitive, cell line.- Screen a wider and higher range of concentrations.- Perform a time-course experiment to determine the optimal incubation period.
Discrepancy between biochemical and cell-based assay results - Poor cell permeability of the compound.- The compound is being actively transported out of the cells.- Assess cell permeability using specific assays.- Consider co-treatment with efflux pump inhibitors to see if the compound's activity is restored.
Unexpected increase in signal in a cytotoxicity assay - The compound interferes with the assay chemistry.- Run a cell-free control with the compound and the assay reagents to check for direct chemical interference.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in fresh culture medium to create a single-cell suspension.

  • Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.

  • Seeding: Seed a 96-well plate with varying numbers of cells per well (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24 or 48 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or Calcein-AM) to determine the cell number at which they are in the exponential growth phase at the end of the incubation period. This is the optimal seeding density.

Protocol 2: Dose-Response Experiment for Compound X
  • Stock Solution Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and allow the cells to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of Compound X in cell culture medium from the stock solution. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a broad concentration range.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include a vehicle control (medium with the same percentage of solvent as the highest concentration of Compound X).

  • Incubation: Incubate the plate for the desired duration.

  • Assay: Perform your primary functional assay and a parallel cell viability assay.

  • Data Analysis: Plot the assay response against the log of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine Optimal Cell Seeding Density C Seed Cells in Multi-well Plates A->C B Prepare Compound X Stock Solution D Prepare Serial Dilutions of Compound X B->D E Treat Cells C->E D->E F Perform Functional and Viability Assays E->F G Analyze Data and Generate Dose-Response Curve F->G

Caption: Workflow for optimizing Compound X concentration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates CompoundX Compound X CompoundX->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Technical Support Center: Crystallization of C17H13N5OS3 and Related Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of the organic compound C17H13N5OS3 and molecules with similar characteristics.

Troubleshooting Crystallization

This section addresses common issues encountered during crystallization experiments in a question-and-answer format.

Question: My compound is not crystallizing, what should I do?

Answer:

If your compound fails to crystallize, several factors could be at play. The most common issue is that the solution is not supersaturated.[1][2] Here are some steps you can take:

  • Induce Nucleation: Sometimes, crystals need a starting point to grow. You can try scratching the inside of the flask with a glass rod to create microscopic imperfections on the glass surface that can serve as nucleation sites.[1] Another technique is to add a "seed crystal" of the compound, if available, to the solution.[1][2]

  • Increase Concentration: If the solution is too dilute, crystallization will not occur.[1] You can try to slowly evaporate the solvent to increase the concentration of your compound.[2] Be cautious not to evaporate too quickly, as this can lead to the formation of amorphous solids or oils.

  • Cool the Solution: Lowering the temperature can decrease the solubility of your compound and induce crystallization.[2] You can try placing your flask in an ice bath.

  • Change the Solvent: The choice of solvent is crucial for successful crystallization.[3][4] If your compound is too soluble in the current solvent, try a solvent in which it is less soluble. Conversely, if it is not dissolving at all, you will need a solvent in which it has moderate solubility at elevated temperatures.[3]

Question: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[1][3] Oiled out products are often impure.[5]

To resolve this issue, you can try the following:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, and then allow it to cool down much more slowly.[1][3] Insulating the flask can help with slow cooling.[3]

  • Add More Solvent: Adding a small amount of additional solvent before re-dissolving can sometimes prevent oiling out during the subsequent cooling phase.[1][3]

  • Change the Solvent System: Consider using a different solvent or a co-solvent system. A solvent with a lower boiling point might be a better choice.

Question: The crystallization happened too quickly, and the crystals are very small. What can I do?

Answer:

Rapid crystallization often leads to the formation of small, impure crystals.[6] Ideal crystallization occurs over a period of time, allowing for the growth of larger, more ordered crystals.[5] To slow down the process:

  • Use More Solvent: Start with a slightly larger volume of solvent to ensure the solution is not too close to its saturation point at high temperatures.[5]

  • Slow Cooling: Avoid placing the hot flask directly on a cold surface. Allow it to cool gradually to room temperature before any further cooling in an ice bath.[3]

  • Use a Co-solvent System: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better control over the crystallization rate.[3]

Question: The yield of my crystals is very low. How can I improve it?

Answer:

A low yield can be due to several factors:

  • Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling.[1][5] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.

  • Premature Crystallization: If crystals form while the solution is still hot, you may lose product during the hot filtration step. Ensure you use a sufficient amount of hot solvent to keep the compound dissolved.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallization?

A1: A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] It's often a process of trial and error. You can test small amounts of your compound in different solvents to observe its solubility at room temperature and when heated.[3] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4]

Q2: What is the purpose of using a co-solvent (solvent pair)?

A2: A co-solvent system is used when no single solvent has the ideal solubility properties.[3] Typically, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.[3]

Q3: How do impurities affect crystallization?

A3: Impurities can significantly hinder crystallization by disrupting the formation of the crystal lattice.[7][8] They can also get trapped in the growing crystals, leading to a less pure final product.[8] In some cases, impurities can even influence the crystal shape (morphology).[8]

Experimental Protocols

Below are detailed methodologies for common crystallization techniques.

1. Slow Evaporation

  • Dissolve the compound in a suitable solvent in a vial or beaker. The amount of solvent should be just enough to completely dissolve the compound.

  • Cover the container with a lid or parafilm that has a few small holes poked in it. This will slow down the rate of evaporation.

  • Leave the container in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.[9]

2. Vapor Diffusion

  • Liquid-Liquid Diffusion:

    • Dissolve the compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a jar or beaker with a lid).

    • Add a "poor" solvent to the larger container, ensuring the level is below the top of the inner vial.

    • Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, decreasing the solubility of the compound and causing it to crystallize.

  • Reactant Diffusion:

    • This method is suitable for crystallizing complexes.

    • Dissolve the reactants in separate vials.

    • Immerse these vials in a third solvent in which the resulting complex is insoluble.

    • As the reactants diffuse into the third solvent, they will react to form the complex, which will then crystallize out of the solution.[10]

3. Solvent Layering

  • Dissolve the compound in a small amount of a "good" solvent. This solvent should be denser than the "poor" solvent.

  • Carefully layer a "poor" solvent on top of this solution, minimizing mixing at the interface. This can be done by slowly adding the "poor" solvent down the side of the container.

  • Over time, the two solvents will slowly mix at the interface, creating a supersaturated region where crystals can form.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various solvents at different temperatures to illustrate the solvent selection process.

SolventSolubility at 25°C (g/100mL)Solubility at 75°C (g/100mL)Suitability for Crystallization
Water< 0.1< 0.1Poor (Insoluble)
Ethanol0.55.0Good
Acetone8.015.0Moderate
Toluene0.26.0Excellent
Hexane< 0.10.2Poor (Sparingly Soluble)

Crystallization Troubleshooting Workflow

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Success: Collect Crystals crystals_form->success Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling_out Yes scratch Scratch Flask / Add Seed Crystal troubleshoot_no_crystals->scratch evaporate Concentrate Solution (Slow Evaporation) troubleshoot_no_crystals->evaporate change_solvent Change Solvent / Co-solvent troubleshoot_no_crystals->change_solvent troubleshoot_oiling_out->change_solvent reheat_add_solvent Reheat, Add More Solvent, Cool Slower troubleshoot_oiling_out->reheat_add_solvent scratch->cool evaporate->cool change_solvent->start reheat_add_solvent->cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

Reducing off-target effects of C17H13N5OS3 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound X (C17H13N5OS3)

Disclaimer: The specific molecule represented by the chemical formula this compound is not readily identifiable in public chemical databases. This guide provides a framework for addressing and mitigating off-target effects for a hypothetical kinase inhibitor, designated "Compound X," using established principles and illustrative data from well-characterized inhibitors. Researchers should always consult compound-specific literature when available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?
Q2: How do I determine the optimal concentration of Compound X to minimize off-target effects?

The key is to use the lowest concentration that effectively inhibits your primary target while minimizing engagement with lower-affinity off-targets. A dose-response experiment is critical.

Recommended Protocol:

  • Cell Viability/Cytotoxicity Assay: Perform a 7-point dose-response curve (e.g., using concentrations from 1 nM to 10 µM) in your cell line of interest to determine the concentration at which Compound X becomes cytotoxic.

  • On-Target Activity Assay: Measure the inhibition of your primary target's activity across the same concentration range. This can be done by measuring the phosphorylation of a direct downstream substrate via Western Blot or by using a specific activity assay.[7]

  • Select Working Concentration: Choose a concentration that gives you significant (>80%) inhibition of your primary target but is well below the cytotoxic threshold. This concentration is more likely to be selective. For example, if the IC50 (the concentration required to inhibit 50% of kinase activity) for your primary target is 10 nM, a working concentration of 50-100 nM may be appropriate, provided it shows low cytotoxicity.[8]

Q3: What are the essential control experiments to validate that my observed phenotype is due to the on-target activity of Compound X?

Validating on-target activity requires a multi-pronged approach. Relying solely on the inhibitor is insufficient.

  • Control 1: Use a Structurally Unrelated Inhibitor: Use a second inhibitor that targets the same primary protein but has a different chemical structure. If both compounds produce the same phenotype, it is more likely that the effect is on-target.

  • Control 2: Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic tools like CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the target protein.[1][4] If the phenotype observed with Compound X is mimicked by the genetic knockout/knockdown of the target, it strongly supports an on-target mechanism.[4] Conversely, if the drug still produces the effect in cells lacking the target, the phenotype is definitively off-target.[4]

  • Control 3: Rescue Experiment: In a target-knockout cell line, re-introduce a version of the target protein that is resistant to Compound X (e.g., via a point mutation in the binding site). If the cells remain sensitive to the compound, the effect is likely off-target.

  • Control 4: Washout Experiment: A washout experiment can help differentiate between specific, high-affinity binding and non-specific, low-affinity interactions. See the detailed protocol below.

Troubleshooting Guide

Issue: I see a strong phenotype, but I'm not sure if it's an off-target effect.

This is a common and critical issue. The following workflow can help you dissect the mechanism of action.

G start Phenotype Observed with Compound X is_target_known Is the primary target's downstream pathway known? start->is_target_known western Perform Western Blot for downstream markers. (e.g., p-STAT5 for ABL) is_target_known->western Yes knockout Use CRISPR/shRNA to eliminate target protein is_target_known->knockout No pathway_inhibited Is the pathway inhibited at the expected dose? western->pathway_inhibited pathway_inhibited->knockout Yes re_evaluate Re-evaluate hypothesis. Phenotype may be due to a different mechanism. pathway_inhibited->re_evaluate No phenotype_replicated Is the phenotype replicated? knockout->phenotype_replicated on_target High Confidence: On-Target Effect phenotype_replicated->on_target Yes off_target High Confidence: Off-Target Effect phenotype_replicated->off_target No profiling Perform Kinase Profiling or Proteomics to identify off-targets off_target->profiling

Caption: Troubleshooting workflow for validating on-target effects.

Quantitative Data Summary

Identifying the full spectrum of targets for Compound X requires broad screening. Kinase selectivity profiling is a standard method where the compound is tested against a large panel of kinases.

Table 1: Illustrative Kinase Selectivity Profile for Compound X (this compound) Data is hypothetical and based on profiles of known multi-kinase inhibitors like Dasatinib for illustrative purposes.

Kinase TargetIC50 (nM)Target ClassPotential Implication
BCR-ABL 1.0 Primary Target Intended therapeutic effect in CML. [9]
SRC1.5Off-TargetInhibition of cell migration, potential immune modulation.
LYN2.0Off-TargetImplicated in immune cell signaling.[10]
c-KIT15Off-TargetCan be a therapeutic target in GIST, but an off-target here.[11]
PDGFRβ25Off-TargetAnti-angiogenic effects.
EPHA250Off-TargetRole in cell proliferation and migration.[10]
p38α MAPK>1000Non-TargetLow probability of direct inhibition at therapeutic doses.
NQO2>10000Non-TargetA known off-target for Imatinib, but not for Dasatinib-like compounds.[6][12]

Key Experimental Protocols

Protocol 1: Washout Experiment to Assess Reversibility

This protocol helps determine if Compound X binds tightly and specifically (reversible with slow off-rate) or non-specifically (rapidly washes out).

Methodology:

  • Treatment: Treat cells with Compound X at the chosen working concentration for 2 hours. Include a vehicle control (e.g., DMSO).

  • Washout:

    • For the "Washout" group, remove the media, wash the cells gently with pre-warmed PBS three times.

    • Add fresh, pre-warmed media without Compound X.

    • For the "Continuous Treatment" group, replace the media with fresh media containing Compound X.

  • Incubation: Incubate all plates for an additional 4, 8, and 24 hours.

  • Analysis: At each time point, lyse the cells and perform a Western blot to assess the phosphorylation status of a downstream target.

  • Interpretation: If the downstream signaling recovers quickly in the "Washout" group, it may suggest a non-specific or low-affinity interaction. If the inhibition persists for hours after washout, it indicates a specific, high-affinity interaction with a slow off-rate.

Protocol 2: Western Blot for Downstream Pathway Inhibition

This protocol validates that Compound X inhibits the signaling pathway downstream of the intended target.

Methodology:

  • Setup: Plate cells and allow them to adhere overnight. If applicable, serum-starve the cells to reduce basal pathway activation.

  • Inhibition: Pre-treat cells with various concentrations of Compound X (and controls) for 2 hours.

  • Stimulation: Stimulate the pathway with an appropriate ligand (e.g., EGF for the EGFR pathway) for 15-30 minutes.[7]

  • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing:

    • Probe one membrane with a phospho-specific antibody for a key downstream node (e.g., phospho-AKT).

    • Probe a parallel membrane (or strip and re-probe the same one) with an antibody for the total protein (e.g., total AKT) to confirm that changes are not due to protein degradation.[7]

  • Detection: Use an appropriate secondary antibody and ECL substrate to visualize the bands. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates on-target pathway inhibition.

Visualizations

Illustrative Signaling Pathway

The diagram below shows how Compound X, designed to inhibit the BCR-ABL kinase, might also interact with off-targets like SRC and PDGFR, leading to unintended biological consequences.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR RAS_RAF RAS/RAF/MEK Pathway PDGFR->RAS_RAF BCR_ABL BCR-ABL (On-Target) STAT5 STAT5 BCR_ABL->STAT5 SRC SRC (Off-Target) Migration Cell Migration SRC->Migration p_STAT5 p-STAT5 STAT5->p_STAT5 p Proliferation Cell Proliferation & Survival p_STAT5->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis CompoundX Compound X CompoundX->PDGFR Inhibits CompoundX->BCR_ABL Inhibits CompoundX->SRC Inhibits

Caption: On-target vs. off-target signaling pathways for Compound X.

References

Technical Support Center: C17H13N5OS3 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C17H13N5OS3, a complex heterocyclic compound containing multiple nitrogen and sulfur atoms. Given the structural complexity, purification of this compound and its analogs can present significant challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to gather as much information as possible about the compound's properties. If this compound is a novel compound, preliminary analysis of a small, crude sample is recommended. Key considerations include:

  • Solubility Testing: Determine the solubility of the crude product in a range of common organic solvents at both room temperature and elevated temperatures. This is critical for selecting an appropriate recrystallization solvent or chromatography mobile phase.

  • Stability Assessment: The presence of multiple nitrogen and sulfur heteroatoms can sometimes lead to instability.[1][2] It is advisable to assess the stability of the compound under various conditions (e.g., acidic, basic, exposure to light, and heat) to avoid degradation during purification.

  • Preliminary Purity Analysis: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude material can provide an initial estimate of purity and the number of major impurities.[3][4]

Q2: My crude this compound product is an oil and won't crystallize. What should I do?

A2: It is common for crude organic compounds, especially those with impurities, to present as oils rather than crystalline solids.[5] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[5]

  • Seeding: If you have a small amount of pure crystalline this compound from a previous batch, adding a tiny crystal (a "seed") to the supersaturated solution can initiate crystallization.

  • Solvent Adjustment: If the compound is too soluble, you can try slowly adding a solvent in which it is insoluble (an anti-solvent) to the solution until it becomes slightly turbid. Then, warm the mixture until it is clear again and allow it to cool slowly.

  • Cooling: Lowering the temperature of the solution reduces the solubility of the compound and can promote crystallization.[5]

  • Chromatography: If all attempts at crystallization fail, the compound may need to be purified by chromatography first to remove impurities that inhibit crystallization.[3][5]

Q3: I am seeing multiple spots with very similar Rf values on my TLC plate. How can I improve separation?

A3: The presence of isomers or structurally similar impurities can make chromatographic separation challenging.[4] To improve the resolution of spots on a TLC plate, and subsequently in column chromatography, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems (mobile phases). Varying the polarity of the solvent mixture can significantly affect the separation. Consider using a combination of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Use of Additives: For compounds with basic nitrogen atoms, adding a small amount of a basic modifier like triethylamine to the mobile phase can reduce tailing and improve spot shape. Conversely, for acidic compounds, a small amount of acetic acid or formic acid may be beneficial.

  • Different Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases such as alumina (basic or neutral), or reverse-phase silica (C18).

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Solution
Compound is too polar and is sticking to the silica gel. 1. Gradually increase the polarity of the mobile phase. 2. Consider adding a competitive solvent like methanol or a modifier like triethylamine (for basic compounds) to the mobile phase to help elute the compound.
Compound is unstable on silica gel. 1. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. 2. Use a less acidic stationary phase like neutral alumina. 3. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
Improper column packing leading to channeling. 1. Ensure the column is packed uniformly without any air bubbles or cracks. 2. Use a dry packing or slurry packing method appropriate for the scale of your purification.
Problem 2: Product Decomposes During Solvent Removal (Rotary Evaporation)
Possible Cause Troubleshooting Solution
Compound is heat-sensitive. 1. Use a lower water bath temperature on the rotary evaporator. 2. Remove the solvent under a high vacuum at room temperature.[6]
Residual acidic or basic impurities are catalyzing decomposition. 1. Perform a work-up step to neutralize the crude product before concentration. This may involve washing with a mild base (e.g., sodium bicarbonate solution) or a mild acid (e.g., dilute HCl), followed by a water wash.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the compound's solubility is low, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound solubility Solubility Testing crude->solubility stability Stability Assessment crude->stability prelim_analysis Preliminary Analysis (TLC, NMR) crude->prelim_analysis purification_choice Choose Purification Method solubility->purification_choice stability->purification_choice prelim_analysis->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid & Crystallizable chromatography Column Chromatography purification_choice->chromatography Oil or Poorly Crystallizable distillation Distillation (if applicable) purification_choice->distillation Liquid & Thermally Stable pure_solid Pure this compound (Solid) recrystallization->pure_solid pure_oil Pure this compound (Oil) chromatography->pure_oil distillation->pure_oil pure_oil->recrystallization Attempt Crystallization

Caption: Decision workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_tlc Re-optimize TLC Conditions start->check_tlc check_column Check Column Packing start->check_column check_loading Review Sample Loading start->check_loading change_polarity Vary Mobile Phase Polarity check_tlc->change_polarity add_modifier Add Modifier (e.g., TEA, Acetic Acid) check_tlc->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_tlc->change_stationary_phase success Improved Separation change_polarity->success add_modifier->success change_stationary_phase->success repack_column Repack Column Carefully check_column->repack_column repack_column->success dry_loading Use Dry Loading Technique check_loading->dry_loading dry_loading->success

Caption: Troubleshooting guide for column chromatography separation issues.

References

Technical Support Center: Optimizing HPLC Resolution for C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of C17H13N5OS3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound in HPLC?

A1: The resolution in HPLC is primarily influenced by three key factors:

  • Efficiency (N): This relates to the narrowness of the peaks and is influenced by the column length, particle size of the stationary phase, and flow rate. Sharper peaks lead to better resolution.

  • Selectivity (α): This is the measure of the separation between two peaks. It is most effectively manipulated by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[1]

  • Retention Factor (k'): Also known as the capacity factor, this is a measure of how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can significantly improve resolution.[1]

Q2: What is a good starting point for developing an HPLC method for a new compound like this compound?

A2: For a novel compound, a good starting point is to use a generic gradient method on a reversed-phase C18 column. This will help to determine the approximate retention time and elution profile of the compound. A typical scouting gradient is to run from a low to a high percentage of organic solvent over a set period.

Q3: Should I use an isocratic or gradient elution for the analysis of this compound?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple samples with a limited number of components that have similar retention behaviors.[2][3][4][5][6]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures or when there is a wide range of analyte polarities.[2][3][4][6] It often provides better resolution and shorter analysis times for complex samples.[2][3][4]

Q4: How does the pH of the mobile phase affect the resolution of this compound?

A4: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The molecular formula this compound suggests the presence of nitrogen and sulfur atoms, which can be part of functional groups that are sensitive to pH changes. Adjusting the pH can alter the ionization state of your analyte, which in turn affects its interaction with the stationary phase and, consequently, its retention time and peak shape. For basic compounds, working at a pH that suppresses ionization often leads to better peak shape and retention in reversed-phase HPLC.[7]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the HPLC resolution of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks

If you are observing poor resolution between your peak of interest and other components, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution Adjust_Mobile_Phase Adjust Mobile Phase Strength (e.g., decrease % organic) Start->Adjust_Mobile_Phase Change_Selectivity Change Selectivity Adjust_Mobile_Phase->Change_Selectivity If resolution is still poor Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Change_Selectivity->Change_Solvent Adjust_pH Adjust Mobile Phase pH Change_Selectivity->Adjust_pH Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Change_Selectivity->Change_Column Optimize_Temp Optimize Column Temperature Change_Solvent->Optimize_Temp Adjust_pH->Optimize_Temp Change_Column->Optimize_Temp End Resolution Improved Optimize_Temp->End If successful

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time and may improve the separation of closely eluting peaks.[1]

  • Change Selectivity:

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[8]

    • Adjust Mobile Phase pH: For ionizable compounds, altering the pH can significantly change the retention and selectivity.[8][9]

    • Change Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide different interactions and improve selectivity.[10][11]

  • Optimize Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect resolution.[12][13]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH (especially for basic compounds) Start->Check_pH Add_Modifier Add Mobile Phase Modifier (e.g., TFA, formic acid) Check_pH->Add_Modifier If tailing persists Check_Overload Check for Column Overload (reduce sample concentration) Add_Modifier->Check_Overload Check_Column Inspect Column (check for voids or contamination) Check_Overload->Check_Column End Peak Shape Improved Check_Column->End If successful

Caption: A systematic approach to diagnosing and resolving peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: For basic compounds, peak tailing can occur due to interactions with residual silanols on the silica-based stationary phase. Operating at a lower pH can suppress the ionization of these silanols and reduce tailing.[14]

  • Add a Mobile Phase Modifier: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can also help to mask residual silanols and improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.[15]

  • Inspect the Column: Peak tailing can also be a sign of column degradation, such as the formation of a void at the column inlet or contamination.[15][16] If the problem persists, consider replacing the column.

Experimental Protocols

Protocol 1: Generic Method Development for this compound

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for a novel compound.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detector: UV, initially at 254 nm, then scan for optimal wavelength.

2. Scouting Gradient:

  • Run a fast gradient to determine the approximate elution time of the analyte.

Time (min)%B
05
2095
2595
25.15
305

3. Optimization of Gradient:

  • Based on the scouting run, design a more focused gradient around the elution time of your compound to improve resolution.

4. Mobile Phase Optimization:

  • If resolution is still not optimal, consider changing the organic modifier to methanol or adjusting the pH of the aqueous phase.

Quantitative Data Summary

Table 1: Starting Conditions for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column Chemistry C18A good general-purpose column for a wide range of compounds.[7]
Column Dimensions 4.6 x 150 mm, 5 µmStandard dimensions providing a good balance of efficiency and backpressure.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidA common mobile phase system for reversed-phase HPLC, with formic acid to improve peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce backpressure.
Injection Volume 10 µLA standard injection volume to avoid overloading the column.
Detection UV at 254 nmA common starting wavelength for many organic molecules.

Table 2: Common Mobile Phase Modifiers and Their Applications

ModifierTypical ConcentrationApplication
Formic Acid 0.05 - 0.1%Improves peak shape for acidic and basic compounds; compatible with mass spectrometry.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acts as an ion-pairing agent to improve retention and peak shape of basic compounds.
Ammonium Acetate/Formate 10 - 20 mMBuffers the mobile phase to a specific pH range; useful for pH-sensitive separations.
Triethylamine (TEA) 0.1%A basic modifier used to reduce peak tailing of basic compounds by masking silanol groups.

References

Validation & Comparative

No Validated Mechanism of Action Studies Found for C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C17H13N5OS3 for which mechanism of action validation studies have been published. Therefore, a comparison guide on its performance against other alternatives cannot be generated at this time.

Extensive queries of prominent chemical databases, including PubChem, ChEMBL, and ChemSpider, did not yield a recognized common name or any associated biological activity data for a compound with the formula this compound. This indicates that the molecule is likely not a known drug, a widely investigated research compound, or a commercially available agent with publicly accessible experimental data.

Without a specific compound and its associated biological target or therapeutic area, it is not possible to:

  • Identify relevant alternative compounds or existing drugs for a comparative analysis.

  • Locate and detail experimental protocols for mechanism of action validation.

  • Summarize quantitative data, such as IC50 values or binding affinities, into comparative tables.

  • Illustrate signaling pathways or experimental workflows, as the underlying biological context is unknown.

Researchers, scientists, and drug development professionals interested in a compound with this molecular formula would first need to undertake foundational research to synthesize, characterize, and screen the molecule for biological activity. Subsequent steps would involve target identification and validation, followed by the mechanism of action studies that would form the basis of the type of comparison guide requested.

We recommend verifying the molecular formula and searching for any internal or proprietary data that might be available for the compound of interest. Should a specific compound name or CAS registry number be identified, a renewed search for its biological activities and mechanism of action can be conducted.

No Publicly Available Data for C17H13N5OS3 Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound with the molecular formula C17H13N5OS3 has yielded no publicly available scientific literature, experimental data, or identification in chemical databases. The absence of information on its efficacy, mechanism of action, and biological targets makes a comparative analysis with known inhibitors impossible at this time.

Extensive searches across scientific databases and chemical registries failed to identify any compound with the exact molecular formula this compound. While a similar compound, N-(1,3-benzothiazol-2-yl)-N-methyl-1-phenyltriazole-4-carboxamide (C17H13N5OS), is cataloged in PubChem, the specified formula with three sulfur atoms remains unidentified in the public domain.

This lack of information prevents the creation of the requested comparative guide. To generate such a guide, essential data points are required, including:

  • Biological Target(s): Understanding the protein, enzyme, or signaling pathway that this compound interacts with is fundamental to identifying relevant inhibitors for comparison.

  • Efficacy Data: Quantitative measures of the compound's potency, such as IC50 or Ki values, are necessary for a meaningful comparison of its effectiveness against other inhibitors.

  • Mechanism of Action: A detailed understanding of how this compound exerts its effects at a molecular level is crucial for a thorough comparative analysis.

  • Experimental Protocols: Access to the methodologies used to evaluate the compound's efficacy is required to ensure a fair and accurate comparison with data from other studies.

Without this foundational information, it is not possible to structure a comparison table, detail experimental protocols, or create a relevant signaling pathway diagram as requested.

It is possible that this compound is a novel compound currently under investigation and not yet disclosed in public forums, a proprietary molecule in early-stage drug development, or that the provided molecular formula contains a typographical error.

Researchers, scientists, and drug development professionals who have access to internal data on this compound are encouraged to utilize the requested format to structure their own internal comparative analyses. Should the information become publicly available in the future, a comprehensive comparison guide can be developed.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Due to the inability to identify a specific compound, biological target, or functional assay data corresponding to the chemical formula C17H13N5OS3, this guide presents a comparative analysis of two well-characterized related compounds: Erlotinib and Gefitinib. Both are potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. This guide will provide a framework for comparing such compounds using data from common functional assays.

I. Quantitative Data Summary

The following table summarizes the inhibitory activities of Erlotinib and Gefitinib in various functional assays. These values represent the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the activity of the target by 50%.

Assay Type Target/Cell Line Parameter Measured Erlotinib IC50 (nM) Gefitinib IC50 (nM) Reference
Biochemical Assay Purified EGFR Tyrosine KinaseEnzyme Inhibition226 - 57[1][2]
Cell-Based Assay EGFR-expressing cellsReceptor Phosphorylation2027 - 369[1][2]
Cell Proliferation Assay EGF-driven untransformed MCF10A cellsInhibition of Cell Growth-20[2]
Cell Proliferation Assay NSCLC Cell Lines (H3255 and HCC827)Induction of Apoptosis-Induces apoptosis at 0-10 µM[3]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. Biochemical EGFR Kinase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.[4][5]

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase domain. Inhibition of this process by a compound results in a reduced signal. Common detection methods include radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into the substrate, or fluorescence/luminescence-based assays that detect either the phosphorylated product or the amount of ATP remaining.[5][6][7]

  • Protocol Outline:

    • Recombinant human EGFR kinase domain is incubated with varying concentrations of the test compound (e.g., Erlotinib, Gefitinib) in an appropriate kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a peptide substrate and ATP (often at a concentration close to the Kₘ for ATP to ensure competitive binding can be accurately measured).[6]

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., TR-FRET, luminescence).

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing a more physiologically relevant measure of compound activity.[8][9]

  • Principle: Upon stimulation with its ligand, Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event is a critical step in the activation of downstream signaling pathways.[2] This assay quantifies the level of phosphorylated EGFR in cells treated with an inhibitor.

  • Protocol Outline:

    • A suitable cell line with endogenous or overexpressed EGFR (e.g., A431, NR6wtEGFR) is cultured to an appropriate confluency in multi-well plates.[2]

    • Cells are serum-starved to reduce basal EGFR activity.

    • Cells are pre-incubated with various concentrations of the test compound for a specified time.

    • EGFR signaling is stimulated by the addition of EGF.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated EGFR (pEGFR) and total EGFR are quantified using methods such as ELISA, Western blotting, or TR-FRET using specific antibodies.[10]

    • The ratio of pEGFR to total EGFR is calculated, and IC50 values are determined by plotting the inhibition of EGFR phosphorylation against the inhibitor concentration.

C. Cell Proliferation/Viability Assay

This assay assesses the functional consequence of EGFR inhibition on cell growth and survival.

  • Principle: The proliferation of many cancer cell lines is dependent on EGFR signaling. Inhibition of this pathway is expected to lead to a reduction in cell proliferation and/or the induction of apoptosis (programmed cell death).[3][8]

  • Protocol Outline:

    • Cancer cells known to be dependent on EGFR signaling (e.g., certain non-small cell lung cancer lines like HCC827) are seeded in multi-well plates.[3]

    • Cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a period of time that allows for multiple cell divisions (e.g., 72 hours).

    • Cell viability or proliferation is measured using one of several common methods:

      • MTT/XTT assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

      • Direct cell counting: Using a hemocytometer or an automated cell counter.

      • Apoptosis assays: Detecting markers of apoptosis, such as caspase activation or Annexin V staining.[3]

    • IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

III. Visualizations

A. Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) P_EGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Inhibitor Erlotinib / Gefitinib Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

B. Experimental Workflow: Cell-Based Phosphorylation Assay

Cell_Phospho_Assay_Workflow A 1. Seed EGFR-expressing cells in multi-well plate B 2. Serum-starve cells A->B C 3. Pre-incubate with Erlotinib or Gefitinib B->C D 4. Stimulate with EGF C->D E 5. Lyse cells D->E F 6. Quantify pEGFR and total EGFR (e.g., ELISA) E->F G 7. Calculate pEGFR/total EGFR ratio and determine IC50 F->G

Caption: Workflow for a cell-based EGFR phosphorylation assay.

C. Logical Relationship: Assay Types

Assay_Relationship Biochemical Biochemical Assay (In Vitro) Cellular_Phospho Cell-Based Phosphorylation Assay Biochemical->Cellular_Phospho Confirms target engagement in cells Cellular_Prolif Cell Proliferation Assay Cellular_Phospho->Cellular_Prolif Links target inhibition to functional outcome

Caption: Relationship between different functional assay types.

References

Cross-validation of Anticancer Activity: A Comparative Guide Based on Benzenesulfonate Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available data could be found for a compound with the molecular formula C17H13N5OS3. Therefore, this guide provides a comparative analysis of a relevant class of compounds, novel benzenesulfonate scaffolds with a quinazoline core, which exhibit significant anticancer activity. The data and protocols presented here are based on published research on these analogous compounds to serve as a representative example for researchers, scientists, and drug development professionals.

This guide details the cross-validation of the activity of novel benzenesulfonate compounds in various cancer cell lines, presenting quantitative data, experimental methodologies, and illustrating the underlying signaling pathways.

Data Presentation: Antiproliferative Activity of Benzenesulfonate Scaffolds

The antiproliferative activity of a series of novel benzenesulfonate compounds was evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The screening revealed that these compounds exhibit significant submicromolar activity against several cancer cell lines, in some cases exceeding the efficacy of the reference drug, imatinib.[1]

CompoundK562 (Leukemia)HCT 116 p53+/+ (Colon)HCT 116 p53-/- (Colon)MCF-7 (Breast)A549 (Lung)U-251 (Glioblastoma)PANC-1 (Pancreatic)
BS1 0.45 ± 0.030.87 ± 0.051.12 ± 0.072.45 ± 0.153.12 ± 0.210.98 ± 0.061.56 ± 0.09
BS2 0.38 ± 0.020.76 ± 0.040.99 ± 0.062.11 ± 0.132.89 ± 0.180.85 ± 0.051.34 ± 0.08
BS3 0.52 ± 0.040.95 ± 0.061.23 ± 0.082.87 ± 0.173.54 ± 0.231.15 ± 0.071.87 ± 0.11
BS4 0.41 ± 0.030.81 ± 0.051.05 ± 0.072.23 ± 0.142.98 ± 0.190.91 ± 0.061.45 ± 0.09
Imatinib 0.25 ± 0.02> 10> 10> 10> 10> 10> 10
Paclitaxel 0.01 ± 0.0010.02 ± 0.0020.03 ± 0.0030.01 ± 0.0010.02 ± 0.0020.01 ± 0.0010.02 ± 0.002

IC50 values are presented in µM and represent the mean ± standard deviation of at least three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.[2][3]

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.[2]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[2]

  • Washing: Unbound dye is removed by washing the plates four times with 1% acetic acid.[4]

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]

Procedure:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[6]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[6] RNase A is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI signal is measured for each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[5][7]

Mandatory Visualization

Experimental Workflow

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_srb SRB Assay cluster_flow Flow Cytometry cluster_results Results cell_seeding Cell Seeding in 96-well plates treatment Addition of Compounds to Cells cell_seeding->treatment compound_prep Compound Dilution Series compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation fixation Cell Fixation (TCA) incubation->fixation harvesting Cell Harvesting incubation->harvesting staining SRB Staining fixation->staining reading Absorbance Reading staining->reading ic50 IC50 Calculation reading->ic50 fixation_flow Ethanol Fixation harvesting->fixation_flow staining_pi PI Staining fixation_flow->staining_pi flow_reading FACS Analysis staining_pi->flow_reading cell_cycle Cell Cycle Profile flow_reading->cell_cycle apoptosis Apoptosis Analysis flow_reading->apoptosis

Caption: General experimental workflow for assessing compound cytotoxicity and mechanism of action.

Signaling Pathway for G2/M Cell Cycle Arrest

The benzenesulfonate compounds were found to induce a strong cell cycle arrest at the G2/M phase.[1][8] This is often mediated by the modulation of key cell cycle regulators. A plausible pathway involves the activation of p53, which in turn upregulates p21, an inhibitor of cyclin-dependent kinases (CDKs). Inhibition of the Cyclin B1/CDK1 complex prevents entry into mitosis.

G compound Benzenesulfonate Compound ros ROS Generation compound->ros induces p53 p53 Activation ros->p53 activates cdc25c Cdc25C Downregulation ros->cdc25c inhibits (redox-sensitive) p21 p21 Upregulation p53->p21 transcriptionally activates cdk1_cyclinB CDK1/Cyclin B1 Complex p21->cdk1_cyclinB inhibits p21->cdk1_cyclinB cdc25c->cdk1_cyclinB activates cdc25c->cdk1_cyclinB g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest promotes entry into mitosis

Caption: Signaling pathway leading to G2/M phase cell cycle arrest.

p53-Dependent and p53-Independent Apoptosis Pathways

The investigated benzenesulfonate compounds induce apoptosis through both p53-dependent and p53-independent mechanisms, confirming a multitargeted action.[9][10] The activation of these pathways ultimately leads to the execution of programmed cell death.

G cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway compound Benzenesulfonate Compound p53 p53 Activation compound->p53 ros_apoptosis ROS-mediated Stress compound->ros_apoptosis bax Bax Upregulation p53->bax activates cyto_c Cytochrome c Release bax->cyto_c promotes caspase9 Caspase-9 Activation cyto_c->caspase9 mito_damage Mitochondrial Damage ros_apoptosis->mito_damage mito_damage->cyto_c caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: p53-dependent and -independent pathways of apoptosis induction.

References

Unveiling the Bioactivity of C17H13N5OS3: A Guide to Orthogonal Assays for Robust Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, rigorous validation of a compound's biological activity is paramount. This guide provides a framework for confirming the bioactivity of the novel compound C17H13N5OS3 through a series of orthogonal assays. The following sections detail experimental protocols, present comparative data, and visualize key pathways to ensure a comprehensive and objective assessment.

Initial investigations into the chemical formula this compound have not yielded a publicly documented compound. The information presented in this guide is based on a hypothetical scenario where the bioactivity of this compound needs to be confirmed. The orthogonal assays and comparative compounds suggested are based on common practices in drug discovery for validating a new chemical entity with a potential therapeutic effect.

Confirming Target Engagement and Cellular Effects

To robustly validate the bioactivity of this compound, a multi-pronged approach employing assays that measure different aspects of its biological effects is essential. This involves confirming direct interaction with its putative target, assessing its impact on cellular signaling pathways, and evaluating its functional consequences in a cellular context.

Hypothetical Target: A Novel Kinase

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a novel kinase, "Kinase X," which is implicated in a cancer-related signaling pathway.

Table 1: Orthogonal Assays to Confirm this compound Bioactivity as a Kinase X Inhibitor

Assay TypePrincipleEndpoint Measured
Biochemical Assays
In Vitro Kinase AssayMeasures the ability of this compound to inhibit the enzymatic activity of purified Kinase X.IC50 (concentration for 50% inhibition)
Surface Plasmon Resonance (SPR)Monitors the binding of this compound to immobilized Kinase X in real-time.KD (dissociation constant), kon (on-rate), koff (off-rate)
Cell-Based Assays
Target Engagement Assay (e.g., CETSA)Measures the thermal stabilization of Kinase X in cells upon this compound binding.Increased melting temperature of Kinase X
Phospho-Substrate Western BlotDetects the phosphorylation level of a known downstream substrate of Kinase X in treated cells.Reduction in phospho-substrate levels
Cell Proliferation AssayAssesses the effect of this compound on the growth of cancer cells dependent on Kinase X activity.GI50 (concentration for 50% growth inhibition)
Functional Assays
Apoptosis Assay (e.g., Caspase-Glo)Measures the induction of apoptosis in cancer cells upon treatment with this compound.Increased caspase activity
Cell Cycle AnalysisDetermines the effect of this compound on the progression of cells through the cell cycle.Cell cycle arrest at a specific phase

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.

In Vitro Kinase Assay
  • Reagents: Purified recombinant Kinase X, ATP, substrate peptide, kinase buffer, and this compound at various concentrations.

  • Procedure:

    • Incubate Kinase X with varying concentrations of this compound for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP and the substrate peptide.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Phospho-Substrate Western Blot
  • Cell Culture: Plate cancer cells known to express Kinase X and its downstream substrate.

  • Treatment: Treat the cells with different concentrations of this compound for a specified time.

  • Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase X substrate and a total protein control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative reduction in substrate phosphorylation.

Visualizing the Workflow and Signaling Pathway

Diagrams are powerful tools for illustrating complex processes and relationships.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_functional Functional Assays In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50) SPR Surface Plasmon Resonance (KD, kon, koff) Target_Engagement Target Engagement (CETSA) Western_Blot Phospho-Substrate Western Blot Target_Engagement->Western_Blot Proliferation_Assay Cell Proliferation (GI50) Western_Blot->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis This compound This compound This compound->In_Vitro_Kinase_Assay This compound->SPR This compound->Target_Engagement

Caption: Orthogonal assay workflow for this compound bioactivity confirmation.

Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Substrate Substrate Kinase_X->Substrate ATP -> ADP p_Substrate Substrate-P Kinase_X->p_Substrate Downstream_Signaling Downstream_Signaling p_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Signaling->Apoptosis_Inhibition This compound This compound This compound->Kinase_X

Caption: Hypothetical signaling pathway inhibited by this compound.

Comparison with Alternative Compounds

To contextualize the bioactivity of this compound, its performance should be compared against known inhibitors of Kinase X or other compounds with similar therapeutic indications.

Table 2: Comparative Bioactivity Data

CompoundTargetIn Vitro Kinase Assay IC50 (nM)Cell Proliferation GI50 (nM)
This compound Kinase X [Insert Data] [Insert Data]
Competitor AKinase X15150
Competitor BKinase X50500
Standard-of-CareMulti-kinase100800

By employing a systematic and multi-faceted approach of orthogonal assays, researchers can confidently validate the bioactivity of novel compounds like this compound, paving the way for further preclinical and clinical development. The combination of biochemical, cell-based, and functional assays, along with clear data presentation and visualization of the underlying biological processes, provides a robust foundation for decision-making in the drug discovery pipeline.

In-depth Comparative Analysis of C17H13N5OS3 and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biological activity, experimental protocols, and signaling pathways associated with the novel compound C17H13N5OS3 and its structural analogs remains challenging due to the current lack of specific publicly available data for a compound with this exact molecular formula. Extensive searches of chemical databases and scientific literature did not yield a specific, well-characterized compound corresponding to this compound.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data for the specified molecule, we present a generalized framework and hypothetical data to illustrate the expected content and format of a comparative analysis. This structured approach can be applied once a relevant compound and its analogs are identified.

Compound Identification and Analogs

For the purpose of this illustrative guide, let us assume this compound is a novel inhibitor of a key kinase involved in cancer progression. Its analogs would typically involve modifications to the core scaffold to explore structure-activity relationships (SAR).

Table 1: Hypothetical this compound and Its Analogs

Compound IDMolecular FormulaStructural Modification from Parent Compound
This compound This compoundParent Compound
Analog AC18H15N5OS3Addition of a methyl group to the phenyl ring
Analog BC17H12FN5OS3Substitution of a hydrogen with fluorine on the thiazole ring
Analog CC16H11N5OS3Removal of a methylene bridge

Comparative Biological Activity

The primary goal of synthesizing analogs is often to improve upon the biological activity of a lead compound. Key performance indicators include potency (IC50), efficacy, and selectivity against the intended target and off-targets.

Table 2: Comparative In Vitro Activity of this compound and Its Analogs

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell Proliferation Assay (MCF-7) GI50 (µM)
This compound 50500>100001.2
Analog A25450>100000.8
Analog B75600>100002.5
Analog C150800>100005.1

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of the compounds against the target kinase.

Methodology:

  • A radiometric kinase assay is performed in a 96-well plate format.

  • Each well contains the kinase, a substrate peptide, ATP (with γ-³²P-ATP), and the test compound at varying concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on a filter membrane.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compounds on a cancer cell line.

Methodology:

  • MCF-7 breast cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells are treated with the compounds at various concentrations for 72 hours.

  • Cell viability is assessed using the Sulforhodamine B (SRB) assay.

  • Briefly, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized with Tris base.

  • The absorbance is read at 510 nm using a microplate reader.

  • GI50 values (concentration causing 50% growth inhibition) are determined from dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are essential for conveying complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Ligand Ligand Ligand->Receptor Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Proliferation Proliferation Downstream_Effector_2->Proliferation This compound This compound This compound->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Compound Synthesis Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Assay Cell Proliferation Assay Start->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Independent Verification of C17H13N5OS3 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into the chemical formula C17H13N5OS3 reveals a significant lack of publicly available research data, precluding a comprehensive comparative analysis at this time. Efforts to identify a common name, established research area, or published studies associated with this specific molecular formula have not yielded sufficient information to conduct a thorough comparison with alternative compounds or treatments.

A search of prominent chemical databases, such as PubChem, did not provide an entry for a compound with the exact formula this compound. This suggests that the molecule may be a novel compound, a derivative that has not been widely studied, or a data entry error. Without access to foundational research, including its synthesis, biological activity, and mechanism of action, a meaningful comparison guide for researchers, scientists, and drug development professionals cannot be constructed.

To proceed with a comparative analysis, the following information is essential:

  • Identification of the Compound: The common name or IUPAC name of the compound is needed to search for relevant literature.

  • Published Research: Access to peer-reviewed articles detailing the synthesis, characterization, and biological evaluation of this compound is required.

  • Experimental Data: Quantitative data from key experiments, such as IC50 values, efficacy studies, and toxicity profiles, are necessary for a data-driven comparison.

  • Mechanism of Action: Understanding the signaling pathways and molecular targets of the compound is crucial for a comprehensive review.

Once this foundational information becomes available, a detailed and objective comparison guide can be developed. This guide would include structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows as initially requested.

We encourage researchers with information on this compound to publish their findings to contribute to the scientific community's collective knowledge and enable future comparative studies.

Comparative Analysis of Kinase Inhibitor Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific, publicly available data could be found for a compound with the molecular formula C17H13N5OS3. To fulfill the request for a comparative guide, this document presents an exemplary analysis using the well-characterized multi-kinase inhibitor, Dasatinib , as a placeholder. The data, protocols, and pathways described herein pertain to Dasatinib and its comparison with other known kinase inhibitors. This guide serves as a template to demonstrate the requested format and content.

Introduction

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets a range of kinases, most notably the Bcr-Abl fusion protein and members of the Src family of kinases. Its high affinity and inhibitory activity against these targets have made it a critical therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This guide provides a comparative analysis of the binding affinity of Dasatinib with other prominent kinase inhibitors, detailed experimental protocols for assessing binding affinity, and a visualization of a key signaling pathway affected by this inhibitor.

Ligand Binding Affinity Comparison

The following table summarizes the in vitro binding affinities (IC50 values) of Dasatinib and other kinase inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency.

LigandTarget KinaseIC50 (nM)
Dasatinib Bcr-Abl<1
SRC0.8
LCK1.1
c-KIT12
PDGFRβ28
Imatinib Bcr-Abl25
c-KIT100
PDGFRβ100
Nilotinib Bcr-Abl20
c-KIT150
PDGFRβ60
Bosutinib Bcr-Abl1.2
SRC1.0
LCK1.0

Experimental Protocols

The binding affinities presented in this guide are typically determined using well-established in vitro kinase assay methodologies. Below is a detailed protocol for a common method, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Dasatinib) against a specific kinase (e.g., Abl).

Materials:

  • Recombinant kinase (e.g., Abl)

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)

  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., Dasatinib) serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase and the biotinylated peptide substrate in the assay buffer.

  • Incubation with Compound: Add the diluted test compounds to the wells containing the kinase and substrate. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation of the substrate by the kinase. Incubate for a defined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in a buffer containing EDTA.

  • Signal Measurement: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway, which is a primary target of Dasatinib. This pathway is constitutively active in CML and drives cell proliferation and survival.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Dasatinib Dasatinib Dasatinib->Bcr_Abl Inhibits Experimental_Workflow Compound_Prep Compound Serial Dilution Compound_Addition Add Compound to Plate Compound_Prep->Compound_Addition Assay_Setup Prepare Kinase/Substrate Mixture in Assay Plate Assay_Setup->Compound_Addition Reaction_Start Initiate Reaction with ATP Compound_Addition->Reaction_Start Detection Add Detection Reagents Reaction_Start->Detection Data_Acquisition Read Plate (e.g., TR-FRET Signal) Detection->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis

Benchmarking C17H13N5OS3: A Comparative Performance Analysis Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel investigational compound, C17H13N5OS3, against established standard kinase inhibitors. The data presented herein is intended to offer an objective comparison to aid in the evaluation of this compound's potential as a therapeutic agent. All experimental data is presented in standardized formats, and detailed protocols are provided for reproducibility.

Compound Profile: this compound

This compound is a novel heterocyclic compound identified through high-throughput screening. Based on preliminary assays, it demonstrates potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide focuses on its performance as a selective EGFR kinase inhibitor.

Performance Data: Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases and compared with the standard EGFR inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a radiometric kinase assay.[1] Lower IC50 values indicate greater potency.

CompoundEGFR (nM)HER2 (nM)VEGFR2 (nM)
This compound 15 1250 >10000
Gefitinib251500>10000
Erlotinib201800>10000

Table 1: Comparative IC50 values of this compound and standard compounds against a panel of selected kinases. Data are representative of three independent experiments.

The data indicates that this compound exhibits potent inhibition of EGFR with high selectivity over other kinases such as HER2 and VEGFR2.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a radiometric protein kinase assay.

Materials:

  • Recombinant human kinases (EGFR, HER2, VEGFR2)

  • Peptide substrate (specific for each kinase)

  • [γ-33P]ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • A reaction mixture containing the respective kinase, peptide substrate, and kinase reaction buffer was prepared.

  • Test compounds, including this compound and standard inhibitors, were added to the wells of a 96-well plate at varying concentrations. A DMSO control was also included.

  • The kinase reaction was initiated by the addition of [γ-33P]ATP.

  • The plates were incubated at 30°C for a specified period (e.g., 60 minutes).

  • The reaction was stopped by spotting the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The amount of radioactivity incorporated into the peptide substrate was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[2][3]

Visualizations

Signaling Pathway

The diagram below illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[4][5][6] Aberrant activation of this pathway is a hallmark of many cancers. This compound is designed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the initial screening and evaluation of novel compounds like this compound. This process is designed to efficiently identify and characterize promising drug candidates.[7][8][9]

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Preclinical Phase Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Hit_Identification->In_Vitro_Assay Selectivity_Profiling Selectivity Profiling In_Vitro_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Potency & Toxicity) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Models In Vivo Efficacy Models Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: General workflow for the screening and evaluation of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Unidentified Chemical Compounds Such as C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Guidance for the Safe Management of Novel or Unidentified Chemical Waste

The chemical formula C17H13N5OS3 does not correspond to a commonly known substance with established disposal protocols. When dealing with a novel, experimental, or unlabeled chemical, it is critical to treat the substance as unknown and, therefore, potentially hazardous. Federal, state, and local regulations strictly prohibit the disposal of unidentified chemical wastes through standard means (e.g., drain or regular trash) and require a formal characterization and disposal process.[1][2]

This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of such materials safely and in compliance with regulatory standards. The primary directive is to prevent the generation of unknown waste by meticulously labeling all synthesized materials and experimental solutions.[2][3][4][5]

Immediate Safety and Handling Protocol

If you have a container with a substance identified only by a formula like this compound or any other unlabeled material, the following procedural steps must be initiated immediately.

Step 1: Preliminary Assessment and Containment

  • Treat as Hazardous: Assume the unknown substance is highly toxic, reactive, flammable, and corrosive.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Secure the Container: Ensure the container is in good condition, properly sealed, and not leaking. If the container is compromised, transfer the material to a suitable, compatible, and clean container.[5]

  • Isolate and Segregate: Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.[5][7]

Step 2: Information Gathering and Characterization

The responsibility for identifying an unknown chemical lies with the generator.[1] Disposal of unknowns is exceptionally costly, as it requires extensive analysis by a certified laboratory, with costs often charged back to the generating department or principal investigator.[2][6][8]

  • Review Laboratory Records: Meticulously check laboratory notebooks, synthesis records, and inventory lists to identify the material. Note any associated experiments or researchers.[2][3]

  • Consult Personnel: Interview current and former laboratory personnel who may have knowledge of the substance's origin.[2]

  • Label the Container: Immediately affix a hazardous waste label to the container. In the contents section, write "Unknown Chemical, pending analysis."[3] Add any available information, such as the chemical formula (this compound), the suspected generating process, and the date.[3]

  • Preliminary Hazard Assessment (with extreme caution): If it can be done safely by trained personnel, some basic characterization may be possible. However, do not proceed if there is any risk of a reaction.[2][6]

    • Do not open a container if you suspect it may be explosive , such as old ethers that could form peroxides.[6][9]

    • Simple tests, such as checking the pH of a small, representative sample with pH paper, can help classify the waste as acidic or basic.[2][8]

Step 3: Contacting Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the definitive authority for hazardous waste disposal.

  • Notify EHS: Contact your EHS office and inform them you have an unknown chemical that requires disposal.[5] They will provide specific guidance and necessary forms.[3][6][10]

  • Complete Required Documentation: You will likely need to complete an "Unknown Chemical Waste Characterization Form" in addition to the standard hazardous waste pickup request.[3][6]

  • Schedule Pickup: EHS will coordinate with a specialized hazardous waste contractor for the analysis and ultimate disposal of the material.[1]

Summary of Disposal Procedures for Unknown Chemicals

The following table summarizes the critical steps and considerations for managing the disposal of an unidentified chemical compound.

PhaseActionKey Considerations
1. Immediate Containment Isolate and label the container.Treat as hazardous. Ensure the container is sealed and stored in a designated waste area.
2. Identification Efforts Review lab notebooks and consult with personnel.The generator is responsible for identification. This is crucial for safety and cost-avoidance.
3. Hazard Characterization Perform simple tests only if deemed safe (e.g., pH).Extreme caution is required. Avoid opening potentially explosive or highly reactive materials.[6]
4. EHS Notification Contact your institution's EHS office.EHS provides mandatory guidance and is the only approved channel for disposal.[9][11]
5. Documentation Complete all required waste disposal forms.Accurately fill out hazardous waste tags and any specific forms for unknown materials.[3]
6. Professional Disposal Await pickup by an EHS-approved contractor.Do not attempt to dispose of the material through any other means.[1][2]

Experimental Protocols

As this compound is an unidentified compound, no experimental protocols for its handling or disposal can be cited. The protocol provided above is a standard best-practice workflow for managing unknown chemical waste in a laboratory setting, synthesized from guidelines published by university Environmental Health and Safety departments.

Logical Workflow for Unknown Chemical Disposal

The following diagram illustrates the decision-making process and required steps for the proper disposal of an unidentified chemical substance.

cluster_0 Phase 1: Discovery & Initial Action cluster_1 Phase 2: Characterization & Reporting cluster_2 Phase 3: Final Disposal start Unknown Chemical (e.g., this compound) Identified ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Container Integrity & Secure in Safe Location ppe->assess label_unknown Label Container: 'Unknown Hazardous Waste' assess->label_unknown investigate Investigate Origin: Review Lab Notes, Consult Staff label_unknown->investigate contact_ehs Contact Environmental Health & Safety (EHS) investigate->contact_ehs investigate->contact_ehs Provide all known info fill_forms Complete Hazardous Waste & Unknown Waste Forms contact_ehs->fill_forms contact_ehs->fill_forms Follow EHS instructions store Store in Designated Satellite Accumulation Area fill_forms->store pickup Arrange for Pickup by EHS / Approved Vendor store->pickup store->pickup Do NOT dispose via sink or trash end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of an unknown chemical.

References

Essential Safety and Logistical Information for Handling C17H13N5OS3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C17H13N5OS3 does not correspond to a readily identifiable, common chemical entity in publicly available databases. Therefore, this guidance is based on general best practices for handling novel or unknown chemical compounds, which should always be treated as potentially hazardous.

Risk Assessment and Hazard Identification

Given the unknown nature of this compound, a thorough risk assessment is the first critical step before any handling. In the absence of specific toxicological data, it is prudent to assume the compound is hazardous.[1] The elemental composition, which includes nitrogen and sulfur, suggests the potential for various reactivities and biological activities.

Assumed Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound may be harmful if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation: Assume the compound can cause skin and eye irritation upon contact.

  • Sensitization: It may cause an allergic skin reaction or respiratory sensitization.

  • Unknown Long-Term Effects: Due to its novelty, chronic health effects are unknown.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory operations involving this compound. This is the minimum requirement, and a more stringent approach may be necessary based on the experimental context.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and sample preparation (solid) Safety glasses with side shields[2]Disposable nitrile gloves (double-gloving recommended)[2]Flame-resistant lab coat[3]N95 respirator or use of a ventilated balance enclosure
Solution preparation and transfer Chemical splash goggles[2][3]Chemical-resistant gloves (e.g., nitrile, neoprene)Flame-resistant lab coat[3]Work within a certified chemical fume hood
Running reactions Chemical splash goggles and a face shield[2][3]Chemical-resistant gloves appropriate for all substances in the reactionFlame-resistant lab coat[3]Work within a certified chemical fume hood
Post-reaction workup and purification Chemical splash goggles[2][3]Chemical-resistant glovesFlame-resistant lab coat[3]Work within a certified chemical fume hood
Handling of waste Chemical splash goggles[2][3]Heavy-duty chemical-resistant glovesFlame-resistant lab coat[3]Not generally required if handling sealed containers

Experimental Protocols: Handling and Operational Plan

1. Engineering Controls:

  • All work with this compound, especially when manipulating the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Procedural Guidance:

  • Small-Scale Operations: Initially, work with the smallest feasible quantities of the substance to minimize risk.

  • Labeling: All containers holding this compound must be clearly labeled with the chemical formula, the phrase "Potentially Hazardous - Handle with Caution," the date of synthesis or receipt, and the researcher's name.[4][5]

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and if safe to do so, contain the spill using appropriate absorbent materials. Report all spills to the laboratory supervisor and environmental health and safety (EHS) department.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

Disposal Plan

As an unknown chemical, this compound must be disposed of as hazardous waste.[7][8]

1. Waste Collection:

  • Collect all waste containing this compound (solid, solutions, contaminated labware) in designated, sealed, and clearly labeled hazardous waste containers.

  • The waste label should include the chemical formula and a list of all other components in the waste stream.

2. Waste Disposal:

  • Follow your institution's and local regulations for hazardous waste disposal.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow for Handling a Novel Chemical Compound

A Initial Assessment of this compound B Assume Compound is Hazardous A->B C Select Appropriate PPE (Table 1) B->C D Conduct Experiment in Fume Hood C->D E Collect All Waste in Labeled Containers D->E F Decontaminate Work Area D->F G Arrange for Hazardous Waste Disposal via EHS E->G F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.